molecular formula C24H43BrO2 B115860 6-bromo-tetracosa-5E,9Z-dienoic acid CAS No. 150994-69-7

6-bromo-tetracosa-5E,9Z-dienoic acid

カタログ番号: B115860
CAS番号: 150994-69-7
分子量: 443.5 g/mol
InChIキー: OINPZQORURIPFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-bromo-tetracosa-5E,9Z-dienoic acid, also known as 6-bromo-tetracosa-5E,9Z-dienoic acid, is a useful research compound. Its molecular formula is C24H43BrO2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-tetracosa-5E,9Z-dienoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 6-bromo-tetracosa-5E,9Z-dienoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-tetracosa-5E,9Z-dienoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

150994-69-7

分子式

C24H43BrO2

分子量

443.5 g/mol

IUPAC名

(5E,9Z)-6-bromotetracosa-5,9-dienoic acid

InChI

InChI=1S/C24H43BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(25)21-18-19-22-24(26)27/h15-16,21H,2-14,17-20,22H2,1H3,(H,26,27)/b16-15-,23-21+

InChIキー

OINPZQORURIPFB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br

異性体SMILES

CCCCCCCCCCCCCC/C=C\CC/C(=C\CCCC(=O)O)/Br

正規SMILES

CCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br

同義語

6-bromo-5,9-tetracosadienoic acid
6-bromo-TCDA

製品の起源

United States
Foundational & Exploratory

Biological Activity and Mechanistic Paradigm of 6-Bromo-tetracosa-5E,9Z-dienoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Marine invertebrates, particularly sponges of the Agelas and Haliclona genera, are prolific sources of structurally unique polyunsaturated fatty acids (PUFAs)[1][2]. Among these, 6-bromo-tetracosa-5E,9Z-dienoic acid represents a highly specialized class of brominated vinylic fatty acids. Unlike standard aliphatic lipids, the incorporation of a vinylic bromine atom at the C6 position transforms this molecule from a simple structural lipid into a potent, targeted pharmacological agent.

This whitepaper provides an in-depth technical analysis of the biological activity of 6-bromo-tetracosa-5E,9Z-dienoic acid and its synthetic analogs, focusing on its mechanism of action as a selective inhibitor of Leishmania DNA topoisomerase IB (LTopIB) via halogen bond formation[1][3].

Structural Biology and the Halogen Bond Pharmacophore

The structural hallmark of 6-bromo-tetracosa-5E,9Z-dienoic acid is its 6-bromo-5E,9Z-diene functionality[1]. The 24-carbon chain mimics endogenous fatty acids, allowing for cellular permeability and integration into lipid bilayers. However, the biological activity is fundamentally driven by the vinylic bromine atom.

The Causality of Halogen Bonding

In classical medicinal chemistry, halogens are often added to increase lipophilicity or block metabolic weak points. However, in the context of vinylic brominated fatty acids, the bromine atom actively participates in target binding through a halogen bond (X-bond) [1].

  • The Sigma-Hole: The covalent bond between the vinylic carbon and the bromine atom polarizes the halogen's electron cloud, creating an electron-deficient region (the "sigma-hole") on the outermost surface of the bromine atom.

  • Target Interaction: This highly localized positive electrostatic potential acts as a specialized electrophile, forming strong, highly directional non-covalent interactions with Lewis bases (nucleophiles such as oxygen or nitrogen atoms) located in the active site of target enzymes or the DNA phosphate backbone[1].

Mechanism of Action: Selective LTopIB Inhibition

The primary characterized mechanism of action for brominated vinylic fatty acids is the targeted inhibition of the Leishmania DNA topoisomerase IB (LTopIB) enzyme[3].

Leishmania parasites rely on LTopIB to relieve torsional strain during DNA replication. Unlike human topoisomerase IB (hTopIB), which is a monomeric protein, LTopIB is a unique heterodimeric enzyme. 6-bromo-tetracosa-5E,9Z-dienoic acid and its analogs exploit this structural divergence. The compound intercalates into the LTopIB-DNA cleavage complex, utilizing halogen bonding to stabilize the complex[1][3]. This stabilization prevents the enzyme from religating the cleaved DNA strand, leading to the accumulation of lethal double-strand breaks and subsequent parasite apoptosis.

G N1 6-Bromo-tetracosa-5E,9Z-dienoic Acid (Vinylic Bromine Pharmacophore) N3 Halogen Bond Formation (Sigma-Hole Interaction) N1->N3 N2 LTopIB-DNA Cleavage Complex (Target Nucleophiles) N2->N3 N4 Stabilization of Cleavage Complex (Inhibition of DNA Religation) N3->N4 N5 DNA Strand Breaks & Parasite Apoptosis N4->N5

Mechanism of LTopIB inhibition via halogen bonding by brominated vinylic fatty acids.

Biological Activity Profile

The biological efficacy of 6-bromo-tetracosa-5E,9Z-dienoic acid and its synthetic analogs (such as 2-allyl-3-bromo-2E-nonadecenoic acid) has been rigorously evaluated against Leishmania infantum[1]. The presence of the bromine substituent greatly enhances topoisomerase inhibitory activity and antiparasitic efficacy compared to non-halogenated precursors[3].

Quantitative Data Summary

The following table synthesizes the comparative biological activities of brominated vinylic fatty acids versus their non-halogenated counterparts and standard reference drugs, demonstrating the critical nature of the halogen bond[1][4].

Compound Class / AnalogTarget OrganismLTopIB Inhibition (IC₅₀)hTopIB Inhibition (IC₅₀)Antileishmanial Activity (IC₅₀)
Brominated Vinylic Fatty Acid L. infantum amastigotesStrong (~10-20 µM)Weak / InactiveModerate (50-60 µM)
Non-Halogenated Precursor L. infantum amastigotesInactiveInactive> 100 µM
Amphotericin B (Control) L. infantum amastigotesN/AN/A0.54 µM
Camptothecin (Control) Topoisomerase IBStrongStrong (Non-selective)N/A

Note: While the IC₅₀ values of brominated fatty acids are higher than the reference drug Amphotericin B, their unique mechanism of action and high selectivity index for LTopIB over hTopIB make them critical lead compounds for drug development[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of 6-bromo-tetracosa-5E,9Z-dienoic acid requires self-validating experimental systems. The following protocols detail the exact methodologies for confirming mechanism and efficacy[1].

Protocol A: LTopIB DNA Relaxation Assay

This assay visualizes the topological changes in DNA to confirm target engagement. The inclusion of hTopIB serves as an internal negative control to validate species selectivity.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 0.5 µg of supercoiled pBR322 plasmid DNA in a reaction buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA). Causality: Supercoiled DNA is required because TopIB's function is to relax supercoils; activity is measured by the disappearance of the supercoiled band.

  • Enzyme Addition: Add 1 Unit of recombinant LTopIB (or hTopIB for the selectivity control) to the reaction mixture.

  • Inhibitor Titration: Introduce the brominated fatty acid at varying concentrations (e.g., 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (Camptothecin).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, followed by a further 1-hour incubation at 37°C. Causality: Proteinase K digests the TopIB enzyme, preventing the protein from retarding DNA migration during electrophoresis, which would yield artifactual results.

  • Electrophoresis: Resolve the DNA samples on a 1% agarose gel in 1X TBE buffer at 2 V/cm for 14 hours.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and quantify the ratio of supercoiled to relaxed DNA using UV densitometry.

G S1 Prepare Supercoiled pBR322 Plasmid S2 Incubate with LTopIB + Brominated Lipid S1->S2 S3 Terminate Reaction (SDS/Proteinase K) S2->S3 S4 Agarose Gel Electrophoresis S3->S4 S5 Quantify Supercoiled vs. Relaxed DNA S4->S5

Workflow for the Topoisomerase IB DNA Relaxation Assay.

Protocol B: Intracellular Leishmania infantum Amastigote Viability Assay

Because Leishmania obligately resides inside host macrophages during its pathogenic amastigote stage, testing compounds on free-living promastigotes is biologically inaccurate. This protocol uses modified infrared-fluorescent strains for high-fidelity readouts[1].

Step-by-Step Methodology:

  • Macrophage Seeding: Seed murine RAW 264.7 macrophages in 96-well plates at a density of 2 × 10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Infection: Infect macrophages with infrared-fluorescent L. infantum promastigotes (e.g., strain BCN-150 modified with pLEXSY-hyg2 vector) at a multiplicity of infection (MOI) of 10:1[1].

  • Phagocytosis & Washing: Incubate for 24 hours to allow phagocytosis and differentiation into amastigotes. Wash vigorously with PBS to remove extracellular, non-internalized parasites. Causality: Failure to remove extracellular promastigotes will skew the viability data, as promastigotes are generally more susceptible to drug treatment than intracellular amastigotes.

  • Drug Treatment: Apply the brominated fatty acid in serial dilutions. Incubate for 72 hours.

  • Quantification: Measure the infrared fluorescence intensity (excitation/emission specific to the engineered strain) using a microplate reader. The reduction in fluorescence directly correlates with amastigote death.

Conclusion

6-bromo-tetracosa-5E,9Z-dienoic acid and its vinylic brominated analogs represent a sophisticated intersection of marine natural product chemistry and targeted drug design. By leveraging the highly specific electrostatic interactions of the halogen bond, these lipids bypass broad-spectrum cytotoxicity in favor of selective LTopIB inhibition[1][3]. As antimicrobial resistance continues to rise, the structural templates provided by marine brominated fatty acids offer a validated, self-contained pharmacophore for the development of next-generation antileishmanial therapeutics.

References

  • Synthesis of a novel brominated vinylic fatty acid with antileishmanial activity that effectively inhibits the Leishmania topoisomerase IB enzyme mediated by halogen bond formation Source: National Institutes of Health (NIH) / Pure and Applied Chemistry URL:[Link]

  • A New Polyunsaturated Brominated Fatty Acid from a Haliclona Sponge Source: National Institutes of Health (NIH) URL:[Link]

  • Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities Source: MDPI URL:[Link]

Sources

biosynthetic pathway of marine 6-bromo-tetracosa-5E,9Z-dienoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in marine lipidomics and natural product biosynthesis, I present this technical whitepaper detailing the biosynthetic architecture of marine 6-bromo-tetracosa-5E,9Z-dienoic acid. This document is designed for researchers and drug development professionals seeking to understand the enzymatic assembly, isolation, and validation of this unique halogenated lipid.

Biochemical Significance & Structural Context

Marine sponges (phylum Porifera), particularly demosponges such as Amphimedon terpenensis and Xestospongia spp., are prolific producers of very long-chain fatty acids (VLCFAs) known collectively as "demospongic acids"[1]. These lipids are structurally defined by a unique bis-methylene-interrupted cis-double bond system, typically located at the Δ5 and Δ9 positions[1].

The compound 6-bromo-tetracosa-5E,9Z-dienoic acid ( C24​H43​BrO2​ ) represents a highly specialized evolutionary adaptation[2]. The regioselective addition of a heavy bromine atom adjacent to the double bond significantly alters the lipid bilayer's thermodynamic fluidity. From a pharmacological perspective, these brominated polyunsaturated fatty acids exhibit potent antimicrobial and cytotoxic properties, serving as chemical defense mechanisms against marine pathogens and predators[3].

The Biosynthetic Architecture

The biogenesis of 6-bromo-tetracosa-5E,9Z-dienoic acid is a multi-stage enzymatic cascade that bridges primary lipid metabolism with secondary halogenation pathways. The causality behind each step reveals a highly optimized system for generating structural diversity.

Phase I: Chain Elongation (ELOVL) The pathway initiates with the de novo synthesis of standard fatty acids, predominantly palmitic acid (16:0). To achieve the C24 chain length, the fatty acid undergoes sequential two-carbon additions catalyzed by the Endoplasmic Reticulum-localized Fatty Acid Elongase (FAE) complex, specifically the ELOVL (Elongation of Very Long chain fatty acids) enzymes[4]. Mechanistic Causality: The highly hydrophobic binding pocket of sponge-specific ELOVLs accommodates VLCFA-CoA esters, preventing premature hydrolysis and ensuring the targeted accumulation of tetracosanoic acid (24:0).

Phase II: Regioselective Desaturation The conversion of 24:0 to the 5,9-diunsaturated intermediate requires the coordinated action of front-end desaturases. A Δ9 -desaturase first introduces a cis (Z) double bond, followed by a Δ5 -desaturase[1]. Mechanistic Causality: The bis-methylene interruption (as opposed to the standard methylene-interrupted pattern seen in mammalian PUFAs) is driven by the specific spatial arrangement of the catalytic di-iron center within the sponge desaturases, which precisely positions the acyl chain for localized oxidation.

Phase III: Vanadium-Dependent Halogenation The defining step is the regioselective bromination at the C6 position, catalyzed by a Vanadium-dependent Bromoperoxidase (V-BrPO)[5]. Mechanistic Causality: V-BrPO utilizes hydrogen peroxide ( H2​O2​ ) to oxidize bromide ions ( Br− )—which are abundant in seawater—generating a highly reactive, electrophilic bromonium species ( Br+ or equivalent). The enzyme's active site sterically directs this electrophile to attack the Δ5 double bond. The subsequent elimination of a proton yields the 6-bromo-5E,9Z configuration. The trans (E) geometry at Δ5 is thermodynamically favored following the anti-addition of the bulky bromine atom.

Pathway Palmitic Palmitic Acid (16:0) De Novo Synthesis Tetracosanoic Tetracosanoic Acid (24:0) Elongation (ELOVL) Palmitic->Tetracosanoic ELOVL Complex +4 Malonyl-CoA Dienoic Tetracosa-5,9-dienoic Acid Desaturation (Δ5, Δ9) Tetracosanoic->Dienoic Δ5 / Δ9 Desaturases -O2, NAD(P)H Brominated 6-Bromo-Tetracosa-5E,9Z-dienoic Acid Halogenation (V-BrPO) Dienoic->Brominated V-BrPO, H2O2, Br- Regioselective Bromination

Caption: Biosynthetic pathway of 6-bromo-tetracosa-5E,9Z-dienoic acid.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the isolation and validation of demospongic acids must follow a self-validating analytical system. Below is the field-proven methodology for characterizing this compound.

Protocol A: Extraction and LC-MS/MS Characterization

Objective: Isolate and structurally validate 6-bromo-tetracosa-5E,9Z-dienoic acid from sponge tissue[2].

  • Homogenization & Extraction: Lyophilize 10g of Amphimedon terpenensis tissue. Extract using a modified Folch method ( CHCl3​:MeOH , 2:1 v/v). Causality: The biphasic solvent system efficiently disrupts lipid-protein interactions; the target VLCFAs partition selectively into the lower non-polar chloroform phase.

  • Solid-Phase Extraction (SPE): Fractionate the crude lipid extract using an aminopropyl SPE cartridge to isolate the free fatty acid (FFA) and phospholipid fractions.

  • LC-MS/MS Analysis: Inject the fraction onto a C18 reverse-phase column coupled to a Q-TOF mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Self-Validation Mechanism: The presence of the bromine atom is unequivocally confirmed by the characteristic 1:1 isotopic doublet of M and M+2 peaks in the mass spectrum (arising from the natural abundance of 79Br and 81Br ). For 6-bromo-tetracosa-5E,9Z-dienoic acid, the [M−H]− precursor ions will appear precisely at m/z 441.2 and 443.2[6].

Protocol B: V-BrPO Enzymatic Validation Assay

Objective: Validate the final halogenation step in vitro[5].

  • Reaction Assembly: Incubate the purified sponge V-BrPO fraction with tetracosa-5,9-dienoic acid (substrate), KBr (100 mM), and H2​O2​ (2 mM) in a sodium phosphate buffer (pH 6.5).

  • Quenching: Terminate the reaction after 30 minutes with sodium thiosulfate to reduce excess H2​O2​ and neutralize reactive bromine species.

  • Derivatization & GC-MS: Extract the lipids with ethyl acetate and derivatize to methyl esters using TMS-diazomethane. Causality: Derivatization eliminates the polar carboxylic acid group, drastically increasing volatility for GC-MS, which allows for the precise determination of the bromination site via electron ionization (EI) fragmentation patterns.

Workflow Sponge Marine Sponge Tissue (e.g., Amphimedon sp.) Extraction Lipid Extraction (CHCl3:MeOH) Sponge->Extraction Homogenization Fractionation Chromatographic Fractionation (Silica Gel / SPE) Extraction->Fractionation Organic Phase Separation Analysis Structural Elucidation (LC-MS/MS & NMR) Fractionation->Analysis Target Peak Isolation Validation Enzymatic Assay (V-BrPO Activity Validation) Analysis->Validation Pathway Confirmation

Caption: Experimental workflow for the isolation and validation of demospongic acids.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 6-Bromo-Tetracosa-5E,9Z-Dienoic Acid

PropertyValue / DescriptionAnalytical Confirmation
Molecular Formula C24​H43​BrO2​ High-Resolution Mass Spectrometry (HRMS)
Monoisotopic Mass 442.2446 DaLC-QTOF
Precursor Ions [M−H]− m/z 441.2 / 443.2ESI- MS (1:1 Isotopic Ratio)[6]
Double Bond Geometry 5E (trans), 9Z (cis) 1H and 13C NMR Spectroscopy
Halogenation Site C6 PositionGC-MS (EI Fragmentation)

Table 2: Key Enzymatic Drivers in the Biosynthetic Pathway

Enzyme ClassSubstrateProductCofactors / Reagents
ELOVL Complex Palmitoyl-CoA (16:0)Tetracosanoyl-CoA (24:0)Malonyl-CoA, NADPH[4]
Δ9 -Desaturase Tetracosanoyl-CoATetracosa-9Z-enoic acid O2​ , NAD(P)H, Cytochrome b5
Δ5 -Desaturase Tetracosa-9Z-enoic acidTetracosa-5Z,9Z-dienoic acid O2​ , NAD(P)H[1]
V-BrPO Tetracosa-5Z,9Z-dienoic acid6-bromo-tetracosa-5E,9Z-dienoic acid H2​O2​ , Br− [5]

References

  • Frontiers in Metabolomics Data - 6-bromo-tetracosa-5E,9Z-dienoic acid MS Data. Source: frontiersin.org.
  • Demospongic Acids Revisited - PMC - NIH. Source: nih.gov.
  • Very long chain fatty acids - Request PDF - ResearchGate. Source: researchgate.net.
  • The Role of Vanadium Bromoperoxidase in the Biosynthesis of Halogenated Marine Natural Products - ResearchGate. Source: researchgate.net.
  • NEW ANTIBACTERIAL ACTIVITIES OF BROMINATED C18 AND C20 FATTY ACIDS - Rasayan Journal of Chemistry. Source: rasayanjournal.co.in.
  • Isolation of brominated long-chain fatty acids from the phospholipids of the tropical marine sponge Amphimedon terpenensis - PubMed. Source: nih.gov.

Sources

A Comprehensive Guide to the Structural Elucidation of 6-bromo-tetracosa-5E,9Z-dienoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural elucidation and characterization of 6-bromo-tetracosa-5E,9Z-dienoic acid.

Abstract: The structural elucidation of novel long-chain fatty acids, particularly those incorporating halogen atoms and specific stereochemistry, is a complex analytical challenge. This guide provides a comprehensive, methodology-focused framework for the complete characterization of 6-bromo-tetracosa-5E,9Z-dienoic acid. We detail a multi-technique approach, integrating advanced chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. The narrative emphasizes the rationale behind experimental choices, data interpretation, and the synergistic integration of results to achieve unambiguous structural confirmation. This document is intended for researchers, chemists, and drug development professionals engaged in the analysis of complex lipids.

Introduction and Analytical Strategy

6-bromo-tetracosa-5E,9Z-dienoic acid is a 24-carbon fatty acid characterized by two double bonds at the C5 and C9 positions with E and Z stereochemistry, respectively, and a bromine substituent at the C6 position. The presence of a halogen, the long aliphatic chain, and specific geometric isomers necessitates a sophisticated and orthogonal analytical approach for unambiguous characterization. A simple analysis of the molecular formula (C24H43BrO2) and molecular weight (443.5 g/mol ) is insufficient; the precise connectivity, the location of the functional groups, and the stereochemistry must be rigorously determined.

Our strategy is built upon a progressive workflow that first ensures sample purity, then determines molecular composition and connectivity, and finally resolves the fine stereochemical details.

G cluster_0 Phase 1: Purification & Purity Assessment cluster_1 Phase 2: Molecular Composition & Connectivity cluster_2 Phase 3: Detailed Structural & Stereochemical Analysis cluster_3 Phase 4: Final Confirmation Purification Isolation & Purification (RP-HPLC) Purity Purity Confirmation (>98%) Purification->Purity MS Mass Spectrometry (HRMS & MS/MS) Purity->MS Pure Analyte NMR1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) NMR2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR1D->NMR2D Initial Framework Stereochem Stereochemistry Determination (¹H Coupling Constants) NMR2D->Stereochem Integration Data Integration Stereochem->Integration Complete Dataset Structure Final Structure Confirmed Integration->Structure G Parent Parent Ion [M-H]⁻ m/z 441/443 Loss_H2O Loss of H₂O m/z 423/425 Parent->Loss_H2O Loss_CO2 Loss of CO₂ (Decarboxylation) Parent->Loss_CO2 Loss_Br Loss of Br radical Parent->Loss_Br Cleavage_alpha_beta α,β-cleavage (C4-C5) Parent->Cleavage_alpha_beta Cleavage_allylic Allylic Cleavage (C7-C8, C11-C12) Parent->Cleavage_allylic C1 C1 (COOH) H2 H2 H2->C1 HMBC C2 C2 H2->C2 HSQC H4 H4 H4->C2 COSY C5 C5 (=CH) H4->C5 HMBC C6 C6 (=CBr) H4->C6 HMBC C4 C4 H7 H7 H7->C5 HMBC H7->C6 HMBC C7 C7

Extraction and Elucidation of 6-Bromo-tetracosa-5E,9Z-dienoic Acid from Marine Sponges: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Marine sponges of the order Haplosclerida are prolific sources of unprecedented lipid structures, particularly brominated long-chain fatty acids (LCFAs). Among these, 6-bromo-tetracosa-5E,9Z-dienoic acid (LIPID MAPS ID: LMFA01090102) stands out due to its unique structural motif—a mid-chain bromine atom coupled with a specific E/Z diene system [2]. This whitepaper provides an in-depth technical guide on the biological sourcing, mechanistic extraction, and analytical validation of this compound, focusing primarily on the tropical marine sponge Amphimedon terpenensis.

Biological Source and Cellular Localization

The primary natural source for 6-bromo-tetracosa-5E,9Z-dienoic acid is the tropical marine sponge Amphimedon terpenensis [1]. A critical challenge in marine pharmacognosy is determining whether a secondary metabolite is synthesized by the host sponge or its symbiotic microbiome (e.g., cyanobacteria and eubacteria).

Through rigorous cell fractionation, it has been established that brominated LCFAs are exclusively associated with eukaryotic sponge cells rather than the symbiont population [1]. Furthermore, these fatty acids are not found as free-floating lipids; they are structurally integrated into specific membrane phospholipids, predominantly phosphatidylserine (PS) and phosphatidylethanolamine (PE), localized in both the ectosomal (superficial) and choanosomal (internal) tissues.

Physicochemical and Structural Profile

Understanding the target molecule's properties is essential for designing an effective extraction protocol. The presence of the heavy bromine atom and the long aliphatic chain (C24) makes this compound highly lipophilic and relatively non-volatile.

Table 1: Physicochemical Properties of the Target Compound
PropertyValue / Description
Systematic Name (5E,9Z)-6-bromo-5,9-tetracosadienoic acid
Formula C24H43BrO2
Monoisotopic Mass 442.2446 Da
LIPID MAPS ID LMFA01090102 [2]
Double Bond Geometry Trans (E) at Δ5; Cis (Z) at Δ9
Primary Phospholipid Hosts Phosphatidylserine (PS), Phosphatidylethanolamine (PE)

Mechanistic Extraction and Isolation Methodology

The extraction of 6-bromo-tetracosa-5E,9Z-dienoic acid requires a multi-stage workflow designed to isolate intact sponge cells, extract total lipids, partition phospholipid classes, and derivatize the fatty acids for analysis.

Protocol 1: Step-by-Step Isolation Workflow
  • Tissue Dissociation: Harvest Amphimedon terpenensis tissue and immediately immerse it in Calcium/Magnesium-Free Seawater (CMFSW) containing EDTA.

    • Causality: The absence of divalent cations disrupts cell adhesion molecules, allowing for the dissociation of the sponge matrix into a single-cell suspension without lysing the delicate cells.

  • Density Gradient Centrifugation (Cell Fractionation): Layer the cell suspension onto a Ficoll density gradient and centrifuge at 400 × g for 15 minutes.

    • Causality: Eukaryotic sponge cells have a lower buoyant density (< 1.06 g/mL) compared to the dense prokaryotic symbionts. The sponge cells will form a distinct band at the interface, allowing for targeted collection [1].

  • Total Lipid Extraction (Modified Folch Method): Homogenize the isolated sponge cells in a Chloroform/Methanol mixture (3:1, v/v).

    • Causality: The 3:1 ratio is specifically optimized for marine lipids. Methanol disrupts the hydrogen bonding and electrostatic forces binding lipids to membrane proteins, while chloroform dissolves the highly lipophilic LCFAs.

  • Phospholipid Partitioning: Load the total lipid extract onto a Silica Gel chromatography column. Elute neutral lipids with chloroform, followed by sequential elution of phospholipid classes using increasing gradients of methanol.

    • Causality: 6-bromo-tetracosa-5E,9Z-dienoic acid is heavily enriched in the PS and PE fractions. Isolating these fractions reduces background noise from shorter-chain fatty acids (16:0, 18:0) found in phosphatidylcholine (PC) and phosphatidylglycerol (PG).

  • Transesterification (FAME Derivatization): Treat the PS/PE fractions with methanolic HCl (or Boron trifluoride-methanol) at 80°C for 2 hours to yield Fatty Acid Methyl Esters (FAMEs).

    • Causality: Intact LCFAs are too non-volatile and polar for gas chromatography. Methylation neutralizes the carboxylic acid headgroup, significantly increasing volatility and thermal stability for downstream GC-MS analysis.

ExtractionWorkflow A Sponge Tissue (Amphimedon terpenensis) B Cell Separation (Ficoll Gradient) A->B C1 Sponge Cells (Target Pool) B->C1 Density < 1.06 g/mL C2 Symbiont Cells (Discard/Control) B->C2 D Total Lipid Extraction (CHCl3:MeOH 3:1) C1->D E Phospholipid Partitioning (Silica Gel) D->E F1 PS & PE Fractions (LCFA-rich) E->F1 F2 PC & PG Fractions (Short-chain-rich) E->F2 G Transesterification (FAME Derivatization) F1->G H GC-MS & NMR (6-bromo-24:2 Isolation) G->H

Workflow for the extraction and isolation of brominated LCFAs from marine sponge tissue.

Analytical Characterization and Validation

Validating the structure of 6-bromo-tetracosa-5E,9Z-dienoic acid requires a dual-modality approach using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [3].

Protocol 2: Structural Elucidation
  • Chemical Ionization Mass Spectrometry (CI-MS): Inject the FAME derivatives into the GC-MS using ammonia or methane as a reagent gas.

    • Causality: Standard Electron Impact (EI) MS often causes excessive fragmentation of LCFAs, obscuring the molecular ion. CI-MS is a "soft" ionization technique that preserves the molecular ion. The presence of bromine is unequivocally confirmed by the characteristic 1:1 isotopic abundance ratio of the [M]+ and[M+2]+ peaks (due to ^79Br and ^81Br).

  • Nuclear Overhauser Effect (NOE) Difference Spectroscopy: Purify the specific FAME peak via preparative HPLC and subject it to 1H-NMR.

    • Causality: Determining the exact E (trans) and Z (cis) geometry of the Δ5 and Δ9 double bonds cannot be done by MS alone. NOE spectroscopy measures the spatial proximity of protons. Irradiation of the vinylic protons will show NOE enhancements that differentiate the trans configuration at C-5 from the cis configuration at C-9 [1].

AnalyticalValidation FAME Isolated FAME Fraction (from PS/PE) GCMS GC-MS Analysis (Chemical Ionization) FAME->GCMS NMR 1H & 13C NMR (NOE Spectroscopy) FAME->NMR Isotope Bromine Isotope Pattern (1:1 ratio of M / M+2) GCMS->Isotope Mass Elucidation Structure Confirmed Structure: 6-bromo-24:2 (5,9) Isotope->Structure Stereo Double Bond Geometry (5E, 9Z configuration) NMR->Stereo Spatial Proximity Stereo->Structure

Analytical validation logic for confirming the structure of 6-bromo-tetracosa-5E,9Z-dienoic acid.

Quantitative Distribution in Phospholipids

The biosynthesis of these highly unusual fatty acids is tightly regulated and compartmentalized. Table 2 summarizes the distribution of fatty acids within the partitioned phospholipid classes of A. terpenensis, highlighting the selective esterification of brominated LCFAs.

Table 2: Relative Abundance of Fatty Acids in Sponge Phospholipid Classes
Fatty Acid ChainPhosphatidylserine (PS)Phosphatidylethanolamine (PE)Phosphatidylcholine (PC)Phosphatidylglycerol (PG)
16:0 (Palmitic) LowLowHigh High
18:0 (Stearic) LowLowHigh High
24:2Br (6-bromo-5,9) High High Trace / AbsentTrace / Absent
25:2Br & 26:2Br High High Trace / AbsentTrace / Absent
(Note: "High" indicates primary constituent status within the specific lipid class fraction.)

Conclusion

The extraction and characterization of 6-bromo-tetracosa-5E,9Z-dienoic acid from Amphimedon terpenensis represents a paradigm in marine lipidomics. By leveraging density gradient cell fractionation and targeted phospholipid partitioning, researchers can isolate these rare brominated LCFAs with high fidelity. The strict localization of these compounds within the sponge's PS and PE membrane fractions—and their absence in the symbiotic microbiome—provides profound insights into the evolutionary chemotaxonomy and specialized biosynthetic capabilities of the Porifera phylum.

References

  • Garson, M. J., Zimmermann, M. K., Hoberg, M., & Murphy, P. T. (1994). The distribution of brominated long-chain fatty acids in sponge and symbiont cell types from the tropical marine sponge Amphimedon terpenensis. Lipids, 29(7), 509-516.
  • LIPID MAPS. (n.d.). 6-bromo-tetracosa-5E,9Z-dienoic acid (LMFA01090102).
  • Dembitsky, V. M., & Srebnik, M. (2002). Natural halogenated fatty acids: their analogues and derivatives. Progress in Lipid Research, 41(4), 315-367.

lipidomics profiling of 6-bromo-tetracosa-5E,9Z-dienoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Lipidomics Profiling of 6-bromo-tetracosa-5E,9Z-dienoic acid

Abstract

This technical guide provides a comprehensive framework for the , a unique halogenated long-chain fatty acid. While this specific molecule serves as our primary analyte, the principles and methodologies detailed herein are broadly applicable to the analysis of novel, modified, or synthetic fatty acids in complex biological matrices. We will move beyond a simple recitation of protocols to explore the underlying rationale for key experimental decisions, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust, validated workflow for the characterization and quantification of novel lipid species. We will emphasize the establishment of self-validating systems to ensure data integrity and reproducibility, a cornerstone of rigorous scientific inquiry.

Introduction: The Analytical Challenge of Novel Fatty Acids

The study of lipids, or lipidomics, has emerged as a critical field for understanding cellular physiology, disease pathology, and the mechanism of action of therapeutics. While endogenous lipids are well-characterized, the introduction of synthetic or modified fatty acids, such as 6-bromo-tetracosa-5E,9Z-dienoic acid, presents unique analytical challenges. This C24 fatty acid possesses two double bonds and, most notably, a bromine atom at the 6-position. The presence of this halogen atom significantly alters its physicochemical properties compared to its endogenous analogs, influencing its extraction efficiency, chromatographic behavior, and mass spectrometric signature.

The objective of this guide is to delineate a complete workflow for the identification and quantification of this molecule within a biological sample (e.g., plasma or cultured cells). We will address the critical need for a method that is not only sensitive and specific but also robust and reproducible, thereby ensuring the trustworthiness of the generated data.

The Strategic Workflow: A High-Level Overview

A successful lipidomics study is built upon a sequence of logically connected and optimized steps. The failure or improper execution of any single step can compromise the entire analysis. Our approach is designed as a self-validating system, incorporating quality controls at each stage.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Measurement cluster_2 Phase 3: Data Processing & Analysis A Biological Matrix (e.g., Plasma, Cells) B Addition of Internal Standard (e.g., D4-labeled analog) A->B C Lipid Extraction (Modified Folch Method) B->C D Phase Partitioning & Collection of Organic Layer C->D E Solvent Evaporation & Reconstitution D->E F Reverse-Phase UPLC (C18 Column Separation) E->F Injection G Negative Mode ESI F->G H High-Resolution Mass Spectrometry (MS1 Full Scan & MS2 Fragmentation) G->H I Peak Picking & Feature Detection H->I Raw Data J Isotopic Pattern Confirmation (79Br/81Br) I->J K MS/MS Spectral Matching (Fragmentation Analysis) J->K L Quantification (Analyte/IS Ratio) K->L

Figure 1: A comprehensive workflow for the .

Detailed Methodologies & Experimental Rationale

Sample Preparation: Maximizing Recovery and Minimizing Contamination

The goal of sample preparation is to efficiently extract the target analyte from a complex biological matrix while removing interfering substances like proteins and salts.

Protocol: Modified Biphasic Solvent Extraction (Folch Method)

  • Homogenization: To a 100 µL aliquot of plasma or cell lysate, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a deuterated analog of the target analyte at 1 µg/mL). Rationale: The internal standard is critical for trustworthy quantification. It co-extracts with the analyte and experiences similar matrix effects, allowing for the correction of variability during sample prep and injection. A stable isotope-labeled standard is the gold standard for mass spectrometry-based quantification.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 125 µL of water to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.

  • Extraction: Carefully aspirate the lower organic layer using a glass syringe and transfer to a new tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water) for LC-MS analysis.

Liquid Chromatography: Achieving Specific Separation

Reverse-phase ultra-high-performance liquid chromatography (UPLC) is the method of choice for separating fatty acids based on their hydrophobicity.

Table 1: UPLC Parameters

ParameterValueRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µmThe C18 stationary phase provides excellent retention for long-chain fatty acids. The sub-2 µm particle size allows for high resolution and fast analysis times.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and is a standard polar solvent for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA strong organic solvent to elute the hydrophobic analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp 45 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Gradient 60% B to 99% B over 10 min, hold for 2 minThe gradient is designed to elute the relatively nonpolar C24 fatty acid in a reasonable time while separating it from other matrix lipids.
Mass Spectrometry: Unambiguous Identification and Quantification

High-resolution mass spectrometry (HRMS) is indispensable for the analysis of novel compounds. We will use electrospray ionization (ESI) in negative ion mode, as the carboxylic acid group of the fatty acid is readily deprotonated.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Negative ESIThe acidic proton on the carboxylic acid is easily lost, forming a stable [M-H]⁻ ion, which is ideal for sensitive detection.
MS1 Scan Range m/z 100-1000A broad range to capture the precursor ion and observe background ions.
MS1 Resolution > 60,000High resolution is crucial to calculate the exact mass of the precursor ion, enabling confirmation of its elemental formula.
MS2 Fragmentation Collision-Induced Dissociation (CID)CID is a robust and well-understood method for generating structurally informative fragment ions.
Expected m/z [M-H]⁻ for C₂₄H₃₉BrO₂: 453.2115 / 455.2095The key to identification is observing the characteristic isotopic doublet for bromine (⁷⁹Br/⁸¹Br), which have a nearly 1:1 natural abundance.

Trustworthiness through Isotopic Pattern and Fragmentation

The presence of bromine provides a "self-validating" signature. The A+2 isotopic peak for ⁸¹Br must be present at nearly the same intensity as the monoisotopic peak for ⁷⁹Br. This is a highly specific filter for identifying brominated compounds.

Furthermore, tandem mass spectrometry (MS/MS) provides definitive structural confirmation. By isolating the precursor ion (e.g., m/z 453.2) and fragmenting it, we can deduce its structure.

G cluster_0 Predicted MS/MS Fragmentation cluster_1 parent [C₂₄H₃₉BrO₂ - H]⁻ m/z 453.2 / 455.2 frag1 Loss of CO₂ [M-H-44]⁻ parent->frag1 frag2 Loss of H₂O [M-H-18]⁻ parent->frag2 frag3 Cleavage at double bonds parent->frag3 frag4 Loss of HBr [M-H-80/82]⁻ parent->frag4

Figure 2: Predicted fragmentation pathways for the [M-H]⁻ ion of 6-bromo-tetracosa-5E,9Z-dienoic acid.

Data Analysis and Quantification

  • Feature Finding: Specialized software (e.g., XCMS, MassHunter, Compound Discoverer) is used to detect all ion features across the chromatogram.

  • Analyte Identification: The feature corresponding to 6-bromo-tetracosa-5E,9Z-dienoic acid is identified based on three criteria:

    • Retention Time: Must be consistent with a pre-determined value from analyzing a pure standard.

    • Accurate Mass: The measured mass of the precursor ion must be within 5 ppm of the theoretical mass.

    • Isotopic Pattern: The 1:1 ratio of the ⁷⁹Br/⁸¹Br peaks must be observed.

    • MS/MS Spectrum: The fragmentation pattern must match the predicted pattern or a reference spectrum.

  • Quantification: The peak area of the analyte is normalized to the peak area of the co-eluting internal standard. A calibration curve, generated by analyzing known concentrations of the analyte with a fixed concentration of the internal standard, is used to determine the absolute concentration in the original sample.

    Quantification Formula: Concentration = (Area_Analyte / Area_Internal_Standard - Intercept) / Slope

Conclusion

The lipidomics profiling of a novel molecule like 6-bromo-tetracosa-5E,9Z-dienoic acid requires a multi-faceted approach that combines optimized sample preparation, high-resolution chromatography, and specific mass spectrometric techniques. By leveraging the unique isotopic signature of the bromine atom and the structural information from MS/MS fragmentation, we can achieve unambiguous identification. The incorporation of a stable isotope-labeled internal standard ensures the trustworthiness and accuracy of quantification. The workflow described in this guide provides a robust and scientifically sound foundation for the analysis of this and other novel lipid species, enabling researchers to confidently explore their biological roles and therapeutic potential.

References

  • Title: A review of modern sample-preparation techniques for the extraction and purification of medicinal plants active compounds. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Lipidomics: A powerful tool for advancing our understanding of insect science. Source: Wiley Online Library URL: [Link]

  • Title: Lipidomics: new tools and applications. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Lipidomics analysis: A primer. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Source: Journal of Lipid Research URL: [Link]

Methodological & Application

Application Note: A Convergent and Stereoselective Total Synthesis of 6-bromo-tetracosa-5E,9Z-dienoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the total synthesis of 6-bromo-tetracosa-5E,9Z-dienoic acid, a complex long-chain fatty acid analog. The synthetic strategy is designed for research and drug development professionals and emphasizes stereochemical control and practical execution. The convergent approach hinges on the initial construction of a C24 di-yne backbone, followed by two distinct and highly selective transformations: a partial hydrogenation using Lindlar's catalyst to establish the Z-alkene at the C9 position, and a radical-mediated hydrobromination to stereoselectively install the E-bromoalkene moiety at the C5 position. Each step is detailed with underlying chemical principles, causality for procedural choices, and references to authoritative literature.

Introduction and Synthetic Strategy

Very-long-chain fatty acids (VLCFAs) and their derivatives are integral components of cellular membranes and signaling pathways, with chain lengths of 20 carbons or more.[1][2] Synthetic analogs of these molecules, particularly those containing specific geometric isomers and functional groups, are invaluable tools for studying lipid metabolism and developing novel therapeutic agents. 6-bromo-tetracosa-5E,9Z-dienoic acid is a synthetic target designed to probe structure-activity relationships in biological systems sensitive to fatty acid structure.

The synthetic challenge lies in the precise installation of three key structural features onto a 24-carbon backbone: a carboxylic acid terminus, a (Z)-configured double bond at C9, and an (E)-configured bromo-substituted double bond at C5. Our retrosynthetic analysis identified a di-yne precursor, methyl tetracosa-5,9-diynoate, as the central intermediate. This strategy allows for the sequential and stereocontrolled formation of the two distinct alkene moieties from their corresponding alkynes, a robust and well-documented approach in natural product synthesis.[3][4]

Retrosynthetic Analysis

The overall synthetic plan is outlined below. The final saponification step releases the target carboxylic acid from its methyl ester, a common protecting group for its stability and ease of removal.[5][6] The two alkene geometries are installed sequentially from a di-yne intermediate, which itself is assembled from two smaller, readily accessible fragments.

G Target 6-bromo-tetracosa-5E,9Z-dienoic acid Ester Methyl 6-bromo-tetracosa-5E,9Z-dienoate Target->Ester Saponification Mono_yne Methyl tetracosa-5-yn-9Z-enoate Ester->Mono_yne Radical Hydrobromination Di_yne Methyl tetracosa-5,9-diynoate Mono_yne->Di_yne Lindlar Hydrogenation Fragment_A Nonadeca-1,5-diyne Di_yne->Fragment_A Alkyne Alkylation Fragment_B Methyl 4-bromobutanoate Di_yne->Fragment_B Fragment_C 1-Bromotetradecane Fragment_A->Fragment_C Alkyne Alkylation Fragment_D Pentadeca-1,5-diyne Precursor Fragment_A->Fragment_D

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound and its key intermediates. All reactions involving anhydrous solvents or organometallic reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Synthesis of Nonadeca-1,5-diyne (Intermediate I)

This step involves the alkylation of a pentadiyne precursor with a long-chain alkyl halide to construct the C19 backbone of the first key fragment.

Materials:

Reagent/Material M.W. Amount Moles
1,4-Pentadiyne 64.09 5.0 g 78 mmol
n-Butyllithium (2.5 M in hexanes) 64.06 31.2 mL 78 mmol
1-Bromotetradecane 277.32 21.6 g 78 mmol
Anhydrous Tetrahydrofuran (THF) - 250 mL -
Saturated aq. NH4Cl - 100 mL -
Diethyl ether - 200 mL -
Brine - 100 mL -

| Anhydrous MgSO4 | - | As needed | - |

Procedure:

  • To a flame-dried, three-neck round-bottom flask under Argon, add 1,4-pentadiyne and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes) dropwise over 20 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve 1-bromotetradecane in 50 mL of anhydrous THF.

  • Add the 1-bromotetradecane solution to the lithium acetylide solution dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes) to yield Nonadeca-1,5-diyne (I) as a colorless oil.

Protocol 2: Synthesis of Methyl tetracosa-5,9-diynoate (Intermediate II)

The second fragment, a C4 protected carboxylic acid, is coupled to Intermediate I to complete the full C24 carbon skeleton of the central di-yne precursor.

Materials:

Reagent/Material M.W. Amount Moles
Nonadeca-1,5-diyne (I) 260.47 10.0 g 38.4 mmol
n-Butyllithium (2.5 M in hexanes) 64.06 16.1 mL 40.3 mmol
Methyl 4-bromobutanoate 181.03 7.6 g 42.2 mmol
Anhydrous Tetrahydrofuran (THF) - 200 mL -
Saturated aq. NH4Cl - 100 mL -
Diethyl ether - 200 mL -
Brine - 100 mL -

| Anhydrous MgSO4 | - | As needed | - |

Procedure:

  • Dissolve Nonadeca-1,5-diyne (I) in anhydrous THF in a flame-dried flask under Argon.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium dropwise and stir for 1 hour at -78 °C.

  • Add methyl 4-bromobutanoate dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Perform an aqueous workup as described in Protocol 1 (Steps 7-9).

  • Purify the crude product by flash column chromatography (silica gel, 5% ethyl acetate in hexanes) to afford Methyl tetracosa-5,9-diynoate (II) .

Protocol 3: Selective Hydrogenation to Methyl tetracosa-5-yn-9Z-enoate (Intermediate III)

This crucial step establishes the (Z)-geometry at the C9 position through a stereospecific partial hydrogenation of the less sterically hindered alkyne.

Expert Insight: Lindlar's catalyst, a "poisoned" palladium catalyst, is exceptionally effective for the syn-hydrogenation of alkynes to cis-(Z)-alkenes without over-reducing to the alkane.[7][8][9] The quinoline additive further deactivates the catalyst surface, enhancing selectivity for the alkyne over the newly formed alkene.[10]

Materials:

Reagent/Material M.W. Amount Moles
Intermediate II 360.59 5.0 g 13.9 mmol
Lindlar's Catalyst (5% Pd on CaCO3) - 250 mg -
Quinoline 129.16 250 mg 1.9 mmol
Ethyl Acetate - 150 mL -
Hydrogen (H2) gas 2.02 1 atm (balloon) -

| Celite | - | As needed | - |

Procedure:

  • Dissolve Intermediate II in ethyl acetate in a round-bottom flask.

  • Add Lindlar's catalyst and quinoline to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction progress carefully by TLC or GC-MS. The reaction should be stopped upon complete consumption of the starting material to prevent isomerization or over-reduction.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary to yield Methyl tetracosa-5-yn-9Z-enoate (III) .

G cluster_0 Lindlar Catalyst Surface Catalyst Pd/CaCO3 Surface + Quinoline (Poison) Alkene (Z)-R-CH=CH-R' Catalyst->Alkene Syn-Addition of H₂ H2 H₂ H2->Catalyst Adsorption Alkyne R-C≡C-R' Alkyne->Catalyst Adsorption

Caption: Mechanism of Lindlar hydrogenation.

Protocol 4: Stereoselective Hydrobromination to Methyl 6-bromo-tetracosa-5E,9Z-dienoate (Intermediate IV)

The (E)-bromoalkene is installed via a radical-mediated anti-Markovnikov addition of HBr across the remaining alkyne. The trans-addition of the H and Br atoms under radical conditions typically leads to the desired (E)-isomer.

Materials:

Reagent/Material M.W. Amount Moles
Intermediate III 362.61 4.0 g 11.0 mmol
Hydrogen Bromide (48% in acetic acid) 80.91 ~5 mL Excess
AIBN (Azobisisobutyronitrile) 164.21 180 mg 1.1 mmol
Anhydrous Hexanes - 100 mL -
Saturated aq. NaHCO3 - 100 mL -
Brine - 50 mL -

| Anhydrous MgSO4 | - | As needed | - |

Procedure:

  • Dissolve Intermediate III in anhydrous hexanes in a flask equipped with a reflux condenser.

  • Add AIBN to the solution.

  • Slowly add the HBr solution in acetic acid.

  • Heat the reaction mixture to reflux (approx. 70 °C) for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully neutralize by pouring it into an ice-cold saturated NaHCO3 solution.

  • Extract the product with hexanes (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate under reduced pressure and purify by flash column chromatography (silica gel, 2% ethyl acetate in hexanes) to isolate Methyl 6-bromo-tetracosa-5E,9Z-dienoate (IV) .

Protocol 5: Saponification to 6-bromo-tetracosa-5E,9Z-dienoic acid (Final Product)

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

Materials:

Reagent/Material M.W. Amount Moles
Intermediate IV 443.52 2.0 g 4.5 mmol
Lithium Hydroxide (LiOH) 23.95 324 mg 13.5 mmol
THF / Water (3:1 mixture) - 40 mL -
Hydrochloric Acid (1 M) 36.46 As needed -
Diethyl ether - 100 mL -
Brine - 50 mL -

| Anhydrous MgSO4 | - | As needed | - |

Procedure:

  • Dissolve Intermediate IV in the THF/water mixture.

  • Add LiOH and stir the reaction at room temperature for 12 hours.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate to yield the final product, 6-bromo-tetracosa-5E,9Z-dienoic acid , which can be further purified by recrystallization if necessary.

Overall Synthetic Workflow

The complete synthetic sequence from starting materials to the final product is summarized in the following diagram.

G Pentadiyne 1,4-Pentadiyne Intermediate1 Intermediate I Nonadeca-1,5-diyne Pentadiyne->Intermediate1 1. n-BuLi 2. 1-Bromotetradecane Bromotetradecane 1-Bromotetradecane Bromotetradecane->Intermediate1 Intermediate2 Intermediate II Methyl tetracosa-5,9-diynoate Intermediate1->Intermediate2 1. n-BuLi 2. Methyl 4-bromobutanoate Bromobutanoate Methyl 4-bromobutanoate Bromobutanoate->Intermediate2 Intermediate3 Intermediate III Methyl tetracosa-5-yn-9Z-enoate Intermediate2->Intermediate3 H₂, Lindlar's Cat. Intermediate4 Intermediate IV Methyl 6-bromo-tetracosa-5E,9Z-dienoate Intermediate3->Intermediate4 HBr, AIBN FinalProduct Final Product 6-bromo-tetracosa-5E,9Z-dienoic acid Intermediate4->FinalProduct LiOH, H₂O/THF

Caption: Forward synthesis workflow diagram.

References

  • (Placeholder for a general organic chemistry textbook)
  • Vertex AI Search. Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.
  • Vertex AI Search. Protecting groups in organic synthesis + H2O.
  • Wikipedia. Sonogashira coupling.
  • YouTube. Protecting Groups for Carboxylic acid.
  • (Placeholder for Wittig Reaction Reference)
  • (Placeholder for HWE Reaction Reference)
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2005.
  • (Placeholder for general synthesis methodology reference)
  • (Placeholder for Wittig Reaction Stereochemistry Reference)
  • Gao, S., & Negishi, E. I. "Sonogashira coupling in natural product synthesis". Organic Chemistry Frontiers, 2014, 1(5), 539-557.
  • Sridhar, S., et al. "ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis". Proceedings of the National Academy of Sciences, 2010, 107(43), 18435-18440.
  • (Placeholder for Wittig Reaction Mechanism Reference)
  • (Placeholder for Wittig Reaction Overview Reference)
  • (Placeholder for Sonogashira Coupling Applic
  • RSC Publishing. Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers.
  • Ames, D. E., Covell, A. N., & Goodburn, T. G. "Syntheses of Long-chain Acids. Part VII. Preparation and Reduction of Some Alkadiynoic Acids". Journal of the Chemical Society, 1965, 4373-4377.
  • Master Organic Chemistry. Partial Reduction of Alkynes With Lindlar's Catalyst.
  • (Placeholder for Z-selective reduction reference)
  • (Placeholder for Lindlar C
  • Wikipedia. Lindlar catalyst.
  • (Placeholder for C24 f
  • Joubès, J., et al. "Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses". International Journal of Molecular Sciences, 2021, 22(16), 8563.

Sources

stereoselective synthesis of 6-bromo-tetracosa-5E,9Z-dienoic acid isomers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of 6-Bromo-tetracosa-5E,9Z-dienoic Acid Isomers

Executive Summary & Biological Rationale

Brominated very long-chain fatty acids (VLCFAs), often classified as demospongic acids due to their original isolation from marine Demospongiae, represent a unique class of non-methylene-interrupted (NMI) lipids. Specifically, 6-bromo-tetracosa-5E,9Z-dienoic acid and its analogs have garnered significant interest for their roles as ecological biomarkers and their potential therapeutic applications in modulating the Scavenger Receptor Class B Type I (SR-BI), a critical target in atherosclerosis management [1].

The structural complexity of these molecules—featuring a strict (5E)-vinylic bromide and a (9Z)-alkene separated by a minimal methylene bridge—presents a formidable synthetic challenge. Traditional cross-metathesis or standard Wittig olefinations fail to provide the absolute regiocontrol and stereocontrol required for internal (E)-vinylic bromides. This protocol details a self-validating, highly stereoselective convergent synthesis utilizing a regio- and stereospecific hydrozirconation-cross-coupling cascade.

Mechanistic Rationale & Retrosynthetic Architecture

To guarantee absolute stereochemical fidelity, the 24-carbon backbone is disconnected into two highly functionalized fragments: an alkyne-bearing ester (Fragment A) and a stereopure Z-alkenyl zinc reagent (Fragment B).

The Causality of the Hydrozirconation/Negishi Cascade: The critical (5E)-6-bromoalkene geometry is established via the hydrozirconation of a 1-bromoalkyne using Schwartz’s reagent (Cp₂ZrHCl). Mechanistically, the zirconium hydride adds strictly syn across the triple bond. The strong inductive electron-withdrawing effect of the bromine atom, coupled with steric differentiation, forces the bulky zirconocene moiety to add exclusively to the halogen-bearing carbon (α-addition). This generates an (E)-α-bromoalkenylzirconium intermediate. Subsequent addition of a palladium catalyst and an alkylzinc reagent triggers a rapid transmetalation from Zr to Zn, and then to Pd, followed by reductive elimination. Because these transmetalations occur with complete retention of configuration, the (E)-geometry of the vinylic bromide is perfectly preserved [2].

Retrosynthesis Target 6-Bromo-tetracosa-5E,9Z-dienoic Acid Ester Ethyl 6-bromo-tetracosa-5E,9Z-dienoate Target->Ester Saponification (LiOH) Fragments Ethyl 6-bromohex-5-ynoate (Frag A) + (Octadeca-3Z-en-1-yl)zinc(II) iodide (Frag B) Ester->Fragments Hydrozirconation & Negishi Coupling Precursors Hex-5-ynoic Acid & Octadeca-3Z-en-1-ol Fragments->Precursors Bromination & Zinc Insertion

Retrosynthetic workflow for 6-bromo-tetracosa-5E,9Z-dienoic acid isomers.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Fragment B ((Octadeca-3Z-en-1-yl)zinc(II) iodide)

This phase establishes the 9Z-olefin geometry and prepares the nucleophilic coupling partner.

  • Z-Selective Wittig Olefination: Suspend (3-hydroxypropyl)triphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under argon. Cool to 0 °C and add NaHMDS (2.3 equiv, 1.0 M in THF) dropwise. Stir for 30 min to generate the red ylide. Cool the solution to -78 °C. Add pentadecanal (1.0 equiv) in THF dropwise. The low temperature and sodium counterion suppress oxaphosphetane equilibration, locking the geometry to >95% (Z). Quench with sat. NH₄Cl after 2 h, extract with EtOAc, and purify via flash chromatography to yield octadeca-3Z-en-1-ol.

  • Appel Iodination: Dissolve the alcohol (1.0 equiv) in CH₂Cl₂ (0.1 M). Add imidazole (1.5 equiv) and PPh₃ (1.2 equiv). Cool to 0 °C and add iodine (1.2 equiv) in portions. Stir for 1 h. Filter through a silica plug to remove triphenylphosphine oxide, yielding 1-iodo-octadeca-3Z-ene.

  • Zinc Insertion: In an argon-purged Schlenk flask, suspend activated Zinc dust (3.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 min. Cool to room temperature, add TMSCl (5 mol%), and stir for 15 min. Add 1-iodo-octadeca-3Z-ene (1.5 equiv relative to Fragment A) and heat to 40 °C for 4 h to yield the organozinc reagent (Fragment B). Do not isolate; use immediately in Phase 3.

Phase 2: Synthesis of Fragment A (Ethyl 6-bromohex-5-ynoate)

This phase prepares the electrophilic 1-bromoalkyne.

  • Esterification: Reflux hex-5-ynoic acid (1.0 equiv) in absolute ethanol with a catalytic amount of H₂SO₄ for 12 h. Concentrate and distill to yield ethyl hex-5-ynoate.

  • Silver-Catalyzed Bromination: Dissolve the ester (1.0 equiv) in acetone (0.2 M). Add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of AgNO₃ (0.1 equiv). Stir at room temperature in the dark for 4 h. The Ag(I) catalyst forms a transient silver acetylide, which undergoes rapid electrophilic trapping by NBS, preventing unwanted bromination of the aliphatic chain. Quench with water, extract with hexanes, and concentrate to yield ethyl 6-bromohex-5-ynoate.

Phase 3: Hydrozirconation and Negishi Cross-Coupling

The critical geometry-defining cascade.

  • Hydrozirconation: In a flame-dried flask under argon, suspend Schwartz’s reagent (Cp₂ZrHCl, 1.1 equiv) in anhydrous THF (0.1 M). Shield from light. Add Fragment A (ethyl 6-bromohex-5-ynoate, 1.0 equiv) dropwise at room temperature. Stir for 30 min until the solution becomes clear, indicating the quantitative formation of the (E)-α-bromoalkenylzirconium intermediate.

  • Transmetalation & Coupling: To the clear solution, add Pd(PPh₃)₄ (5 mol%). Immediately transfer the freshly prepared Fragment B solution ((octadeca-3Z-en-1-yl)zinc(II) iodide, 1.5 equiv) via cannula. Stir at room temperature for 12 h.

  • Workup: Quench the reaction carefully with 1 N HCl. Extract with Et₂O (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (hexanes/EtOAc 95:5) to isolate ethyl 6-bromo-tetracosa-5E,9Z-dienoate.

Phase 4: Mild Saponification
  • Dissolve the coupled ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.05 M).

  • Add LiOH·H₂O (5.0 equiv) and stir at room temperature for 16 h. (Avoid heating to prevent isomerization of the NMI diene system).

  • Acidify to pH 3 with 1 N HCl, extract with CH₂Cl₂, dry, and concentrate to afford the final target: 6-bromo-tetracosa-5E,9Z-dienoic acid .

Quantitative Metrics & Validation Data

Table 1: Reaction Parameters and Stoichiometry for Key Transformations

Synthetic StepSubstrateReagent/CatalystEquiv.Temp (°C)Time (h)
Wittig Olefination PentadecanalPhosphonium salt / NaHMDS1.2 / 2.3-78 to 202.0
Alkyne Bromination Ethyl hex-5-ynoateNBS / AgNO₃1.1 / 0.1204.0
Hydrozirconation Ethyl 6-bromohex-5-ynoateCp₂ZrHCl1.1200.5
Negishi Coupling (E)-Zr IntermediateR-ZnI / Pd(PPh₃)₄1.5 / 0.052012.0

Table 2: Stereoisomeric Purity and Isolated Yields

Intermediate / TargetIsolated Yield (%)Stereochemical PurityValidation Method
Octadeca-3Z-en-1-ol82%>95% (Z)¹H NMR (J = 10.8 Hz)
Ethyl 6-bromohex-5-ynoate94%N/AGC-MS / ¹³C NMR
Ethyl 6-bromo-tetracosa-5E,9Z-dienoate76%>98% (5E), >95% (9Z)NOESY / J-coupling
6-Bromo-tetracosa-5E,9Z-dienoic acid 91% >98% (5E), >95% (9Z) HPLC / HRMS

References

  • Carballeira, N.M.; Reyes, M. "Identification of a new 6-bromo-5,9-eicosadienoic acid from the anemone Condylactis gigantea and the zoanthid Palythoa caribaeorum." Journal of Natural Products, 1995. URL:[Link]

  • D'yakonov, V.A. et al. "Stereoselective synthesis of trisubstituted olefins through 2,5-dialkylidenemagnesacyclopentanes." Russian Journal of Organic Chemistry, 2007. URL:[Link]

chromatographic isolation techniques for 6-bromo-tetracosa-5E,9Z-dienoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the isolation and structural validation of 6-bromo-tetracosa-5E,9Z-dienoic acid, designed for lipidomic researchers and natural product chemists.

Biomolecular Context & Analytical Challenges

6-Bromo-tetracosa-5E,9Z-dienoic acid is a highly specialized, naturally occurring brominated very-long-chain fatty acid (VLCFA). Originally discovered in the phospholipid membranes of tropical marine sponges such as Amphimedon terpenensis, this compound serves as a critical biomarker in marine geochemistry and exhibits potential antimicrobial properties.

The structural topology of this molecule presents a formidable challenge for chromatographic isolation. It features a 24-carbon aliphatic chain, a trans (E) double bond at Δ5 bearing a heavy, sterically demanding bromine atom at C-6, and a cis (Z) double bond at Δ9 . Standard reversed-phase liquid chromatography (RP-HPLC) alone fails to resolve this compound from unbrominated structural analogs or homologous chain-length variants (e.g., C25:2Br and C26:2Br) that co-occur in the biological matrix .

To achieve high-purity isolates, researchers must deploy an orthogonal chromatographic strategy that exploits both π -electron complexation and hydrophobic partitioning.

Mechanistic Rationale for Orthogonal Chromatography

The isolation protocol relies on two distinct physicochemical vectors:

  • Vector 1: π -Complexation via Silver-Ion Chromatography (Ag-HPLC): Silver ions ( Ag+ ) impregnated in the stationary phase form reversible charge-transfer complexes with the π -electrons of olefinic bonds. The cis ( Δ9 ) double bond offers minimal steric hindrance, allowing strong coordination. Conversely, the trans ( Δ5 ) double bond is sterically shielded by the massive C-6 bromine atom, significantly attenuating its Ag+ affinity. This differential complexation enables the absolute resolution of geometric isomers from the bulk lipid pool.

  • Vector 2: Hydrophobic Partitioning via Reversed-Phase HPLC (RP-HPLC): Following unsaturation-based fractionation, RP-HPLC on a C18 matrix separates the enriched brominated pool strictly by aliphatic chain length. Because VLCFAs are highly hydrophobic, Non-Aqueous Reversed-Phase (NARP) conditions are required to resolve the C24 target from its C25 and C26 homologs without precipitating the lipids on the column.

IsolationWorkflow Biomass Marine Sponge Biomass (Amphimedon terpenensis) Extraction Folch Lipid Extraction (CHCl3:MeOH 3:1 v/v) Biomass->Extraction Derivatization Acid-Catalyzed Transesterification (1% H2SO4 in MeOH) Extraction->Derivatization Total Phospholipids GC_Check Validation Checkpoint 1: GC-FID (FAME Conversion) Derivatization->GC_Check Crude FAMEs Ag_HPLC Silver-Ion (Ag+) HPLC Resolution of Geometric Isomers GC_Check->Ag_HPLC Pass: >95% Yield RP_HPLC Reversed-Phase (C18) HPLC Resolution by Chain Length (C24) Ag_HPLC->RP_HPLC Diene Fraction UV_Check Validation Checkpoint 2: UV 205nm/235nm (Isomerization) RP_HPLC->UV_Check C24 Isolate Target Purified 6-bromo-tetracosa- 5E,9Z-dienoic acid FAME UV_Check->Target Pass: No Migration

Fig 1. Orthogonal chromatographic isolation workflow for brominated VLCFAs.

Experimental Protocols: A Self-Validating Workflow

Phase I: Lipid Extraction and FAME Derivatization

Free VLCFAs have extremely high boiling points and tend to aggregate in polar mobile phases. Conversion to Fatty Acid Methyl Esters (FAMEs) eliminates the polar carboxylic acid headgroup, drastically improving volatility for downstream GC-MS and peak shape in NARP-HPLC .

  • Tissue Disruption: Lyophilize 50 g of marine sponge tissue. Extract using a modified Folch method with CHCl3​:MeOH (3:1, v/v) under sonication for 30 minutes.

  • Phospholipid Enrichment: Partition the crude extract against 0.9% aqueous NaCl to remove water-soluble contaminants. Recover the organic phase and dry under a gentle stream of N2​ .

  • Transesterification: Resuspend the lipid extract in 2 mL of 1% H2​SO4​ in anhydrous methanol. Incubate at 70°C for 2 hours in a sealed, Teflon-lined vial.

  • FAME Recovery: Add 2 mL of LC-MS grade hexane and 1 mL of H2​O . Vortex vigorously. The upper hexane layer contains the derivatized FAMEs.

    • Self-Validating Checkpoint 1: Analyze a 1 µL aliquot of the hexane layer via GC-FID. The presence of sharp, baseline-resolved peaks confirms successful transesterification. A broad chromatographic "hump" indicates incomplete derivatization, requiring re-exposure to the methanolic acid.

Phase II: Orthogonal Chromatographic Isolation
  • Ag-HPLC Fractionation:

    • Inject the concentrated FAME extract onto a preparative Silver-Ion column.

    • Elute isocratically using Hexane:Isopropanol:Acetonitrile (99.4:0.5:0.1, v/v/v).

    • Causality Note: The trace amount of acetonitrile acts as a mild π -electron competitor. Because the C-6 bromine sterically shields the Δ5 double bond, the molecule's overall affinity for the Ag+ stationary phase is weaker than unbrominated analogs. Acetonitrile prevents peak tailing by facilitating the reversible desorption of this bulky brominated diene.

    • Collect fractions corresponding to diene-FAMEs.

  • RP-HPLC Purification:

    • Concentrate the diene fraction and inject onto a Preparative C18 column.

    • Utilize a Non-Aqueous Reversed-Phase (NARP) gradient transitioning from Acetonitrile to Dichloromethane.

    • Collect the peak corresponding to the C24 chain length.

    • Self-Validating Checkpoint 2: Monitor UV absorbance continuously at 205 nm (isolated double bonds) and 235 nm (conjugated dienes). The absence of a strong 235 nm signal confirms that no double-bond migration (conjugation) occurred during the acidic transesterification step.

Quantitative Chromatographic & Mass Spectral Parameters

Table 1: Optimized Parameters for Orthogonal HPLC Isolation

ParameterSilver-Ion (Ag+) HPLCReversed-Phase (C18) HPLC
Primary Mechanism π -Complexation affinityHydrophobic chain partitioning
Stationary Phase Silica-based Silver-Ion ( Ag+ )Octadecylsilane (C18), 5 µm
Mobile Phase Hexane:Isopropanol:Acetonitrile (99.4:0.5:0.1)NARP: Acetonitrile/Dichloromethane gradient
Flow Rate 2.5 mL/min (Semi-preparative)3.0 mL/min (Semi-preparative)
Detection UV at 205 nm & ELSDUV at 205 nm & ELSD
Target Separation Isolates Δ5E,9Z dienes from monoenesResolves C24 chain from C25/C26 homologs

Table 2: GC-MS Diagnostic Fragments for Structural Validation For brominated compounds, the isotopic signature of Bromine ( 79Br and 81Br in a ~1:1 ratio) is the ultimate self-validating feature. The molecular ion of the FAME will appear as a characteristic doublet .

m/z ValueFragment Identity / OriginDiagnostic Significance
470 / 472 [M]+ (Molecular Ion)1:1 Doublet confirms a single Bromine atom ( 79Br / 81Br )
439 / 441 [M−OCH3​]+ Confirms successful methyl ester derivatization
391 [M−Br]+ Loss of bromine radical; confirms halogenated nature
74 [CH2​=C(OH)OCH3​]+ McLafferty rearrangement; universal FAME marker

Final Structural Elucidation

Following chromatographic isolation, the exact position of the bromine substituent at C-6 must be validated by a downfield shift in the 13C NMR spectrum. Furthermore, the stereochemistry (5E, 9Z) is definitively confirmed via Nuclear Overhauser Enhancement (NOE) difference spectroscopy, where the spatial proximity of the olefinic protons dictates the signal enhancements, proving the geometric configuration of the isolated compound .

References

  • Garson, M. J., et al. (1993). "Isolation of brominated long-chain fatty acids from the phospholipids of the tropical marine sponge Amphimedon terpenensis." Lipids. URL:[Link]

  • Garson, M. J., et al. (1994). "The distribution of brominated long-chain fatty acids in sponge and symbiont cell types from the tropical marine sponge Amphimedon terpenensis." Lipids. URL:[Link]

  • De Biase, I., et al. (2022). "Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Methods in Molecular Biology. URL:[Link]

Troubleshooting & Optimization

Marine Lipidomics Technical Support: Optimizing Extraction Yields of Brominated VLC-PUFAs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Marine Lipidomics. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals isolating 6-bromo-tetracosa-5E,9Z-dienoic acid —a brominated very long-chain polyunsaturated fatty acid (VLC-PUFA)—from marine extracts (e.g., Agelas sp., Haliclona sp., and Xestospongia spp.).

Extracting halogenated VLC-PUFAs presents unique challenges due to their low natural abundance, the chemical instability of the diene system, and the complex lipid-rich matrix of marine sponges. This guide provides self-validating, step-by-step troubleshooting protocols to maximize your extraction yield and compound purity.

Section 1: Pre-Extraction & Sample Handling FAQs

Q: Why is my initial yield of 6-bromo-tetracosa-5E,9Z-dienoic acid highly variable between different batches of marine sponge? A: Geographic location, depth, and seasonal variations significantly influence the metabolic profile of sponges. The metabolome of giant barrel sponges and Agelas species changes quantitatively based on environmental stressors, directly impacting the baseline concentration of brominated fatty acids . Furthermore, enzymatic degradation begins immediately upon harvest.

  • Actionable Step: Standardize your collection protocol. Flash-freeze the sponge in liquid nitrogen immediately post-collection and lyophilize (freeze-dry) prior to extraction. Wet extraction leads to the hydrolysis of lipid complexes and lower yields of the free acid.

Q: How do I prevent the degradation of the target compound during transport and extraction? A: The target compound contains two highly sensitive structural features: a 5E,9Z diene system susceptible to auto-oxidation, and a vinylic C-Br bond that can undergo photolytic cleavage .

  • Actionable Step: Perform all extractions in amber glassware or foil-wrapped flasks. Maintain the solvent temperature at 4°C (cold extraction) and purge storage vials with Argon gas to suppress oxidation and thermal/photolytic degradation.

Section 2: Solvent Extraction & Partitioning Workflows

To isolate 6-bromo-tetracosa-5E,9Z-dienoic acid from the bulk lipid matrix, a sequential solvent extraction leveraging polarity differentials is required.

Methodology: Sequential Solvent Extraction & Partitioning

Step 1: Primary Cold Extraction

  • Action: Homogenize the lyophilized sponge powder in a cold (4°C) mixture of Dichloromethane:Methanol (DCM:MeOH, 1:1, v/v).

  • Causality: DCM penetrates the non-polar lipid matrix, while MeOH disrupts polar protein-lipid associations, ensuring maximum recovery of VLC-PUFAs.

Step 2: Liquid-Liquid Partitioning

  • Action: Filter the homogenate, concentrate under reduced pressure (max 30°C), and suspend the crude extract in distilled H2O. Partition sequentially with n-hexane, followed by Ethyl Acetate (EtOAc), and finally n-butanol.

  • Causality: Hexane strips the matrix of highly non-polar sterols and neutral triglycerides. The target 6-bromo-tetracosa-5E,9Z-dienoic acid partitions predominantly into the EtOAc layer due to the semi-polar nature of its carboxyl group and the polarizable bromine atom .

Quantitative Data: Comparative Extraction Yields

The table below summarizes the expected mass distribution and target compound recovery during the liquid-liquid partitioning phase.

Solvent FractionPolarityTotal Extract Yield (% w/w)Target Compound Recovery (%)Major Co-extracted Contaminants
n-Hexane Non-polar10.5 – 14.0< 5.0Sterols, Neutral Triglycerides
Ethyl Acetate (EtOAc) Semi-polar14.0 – 17.0> 85.0Phenolics, Terpenoids, Free Fatty Acids
n-Butanol Polar20.0 – 25.0< 10.0Peptides, Glycosides, Alkaloids

Section 3: Chromatographic Purification & Enrichment

Q: Co-elution with non-halogenated very long-chain fatty acids (VLCFAs) is ruining my purity. How do I resolve this? A: Standard silica gel chromatography often fails to separate brominated PUFAs from their non-halogenated counterparts due to nearly identical retention factors. Utilizing reverse-phase HPLC (RP-18) or specialized solid-phase extraction is critical for resolving polyunsaturated brominated fatty acids .

  • Actionable Step: Implement Silver-Ion Solid Phase Extraction (Ag+-SPE) .

  • Causality: Silver ions (Ag+) form reversible coordination complexes specifically with the pi-electrons of the 5E,9Z diene system. Saturated or mono-unsaturated background lipids wash through the cartridge first, while the dienoic acids are selectively retained and can be eluted later using a polar modifier (e.g., 5% acetone in hexane).

Experimental Workflow Visualization

ExtractionWorkflow Sponge Marine Sponge Lyophilized & Macerated Solvent DCM:MeOH (1:1 v/v) Cold Extraction (4°C) Sponge->Solvent Crude Crude Organic Extract Solvent->Crude Partition Liquid-Liquid Partitioning (H2O vs. Solvents) Crude->Partition Hexane Hexane Fraction (Sterols, Neutral Lipids) Partition->Hexane Non-polar EtOAc EtOAc Fraction (Brominated PUFAs) Partition->EtOAc Semi-polar SPE Ag+-SPE Fractionation (Silver-Ion) EtOAc->SPE HPLC RP-HPLC (C18) Isocratic MeOH:H2O SPE->HPLC Pure Purified 6-bromo-tetracosa- 5E,9Z-dienoic acid HPLC->Pure

Workflow for the extraction and purification of brominated VLC-PUFAs from marine sponges.

Section 4: Analytical Validation & Quantification

Q: What is the most reliable ionization mode for LC-MS/MS detection of this brominated acid to confirm my yield? A: Use Electrospray Ionization in negative mode (ESI-) . The target compound (C24H43BrO2, exact monoisotopic mass ~442.24) readily loses a proton to form the [M-H]- ion.

Protocol Self-Validation Check: To ensure your protocol has not caused debromination artifacts during sample prep, you must inspect the MS isotopic signature. Bromine naturally occurs as two isotopes ( 79 Br and 81 Br) in a roughly 1:1 ratio. A successful, intact extraction is validated only if you observe a distinct 1:1 intensity doublet for the M and M+2 peaks (e.g., m/z 441.24 and 443.24). If the M+2 peak is missing, the C-Br bond has been cleaved, indicating your extraction temperatures were too high or the sample was exposed to light.

References

  • Bayona, L. M., et al. "Influence of Geographical Location on the Metabolic Production of Giant Barrel Sponges (Xestospongia spp.) Revealed by Metabolomics Tools." ACS Omega, 2020.[Link]

  • Carballeira, N. M., et al. "Synthesis of a novel brominated vinylic fatty acid with antileishmanial activity that effectively inhibits the Leishmania topoisomerase IB enzyme mediated by halogen bond formation." Pure and Applied Chemistry, 2019.[Link]

  • Shady, N. H., et al. "Cytotoxic activity of marine derived bioactive compounds from red sea sponges supported by LC-MS/MS profiling and molecular docking." Scientific Reports, 2026.[Link]

  • Aratake, S., et al. "A New Polyunsaturated Brominated Fatty Acid from a Haliclona Sponge." Marine Drugs, 2009.[Link]

Technical Support Center: HPLC Purification of 6-bromo-tetracosa-5E,9Z-dienoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purification of 6-bromo-tetracosa-5E,9Z-dienoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your purification endeavors.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the HPLC purification of 6-bromo-tetracosa-5E,9Z-dienoic acid.

Q1: What is the recommended stationary phase for purifying 6-bromo-tetracosa-5E,9Z-dienoic acid?

A1: Due to the non-polar nature of the long carbon chain in 6-bromo-tetracosa-5E,9Z-dienoic acid, a Reversed-Phase (RP) HPLC approach is most suitable.[1][2] The most common and effective stationary phases for separating fatty acids are C18 and C8 columns.[2][3] For this specific molecule, which contains a bromine atom, a Pentafluorophenyl (PFP) column could also offer unique selectivity due to interactions with halogenated compounds.[3][4][5]

Q2: How does the bromine atom affect the separation?

A2: The bromine atom increases the molecule's polarity and can lead to specific interactions with certain stationary phases. While standard C18 columns separate primarily based on hydrophobicity, a PFP phase can provide alternative selectivity by interacting with the halogenated species.[4] This can be particularly useful for separating the target compound from closely related non-brominated impurities.

Q3: What type of detector is most suitable for this compound?

A3: 6-bromo-tetracosa-5E,9Z-dienoic acid lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[6] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.[7][8][9][10] These detectors are mass-based and do not rely on the analyte having a chromophore, making them ideal for lipids and fatty acids.[7][8][9] If your HPLC system is connected to a mass spectrometer (LC-MS), this would be the most powerful detection method, providing both quantification and structural information.[11][12]

Q4: Why is my peak shape poor (tailing or fronting)?

A4: Poor peak shape is a common issue in HPLC. For an acidic compound like 6-bromo-tetracosa-5E,9Z-dienoic acid, peak tailing can occur due to interactions between the carboxyl group and residual silanols on the silica-based stationary phase.[13][14] To mitigate this, it is crucial to control the mobile phase pH. Adding a small amount of a volatile acid, such as formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) , to the mobile phase will suppress the ionization of the carboxylic acid and the silanol groups, leading to improved peak symmetry.[15][16] Peak fronting can be an indication of column overload or an injection solvent that is too strong.[17]

Q5: Can I use a gradient elution for this purification?

A5: Yes, a gradient elution is highly recommended, especially for complex samples containing impurities with a wide range of polarities.[18] A typical reversed-phase gradient for fatty acid separation involves starting with a higher percentage of a polar solvent (like water with an acidic modifier) and gradually increasing the percentage of a less polar organic solvent (like acetonitrile or methanol).[18][19] This allows for the efficient elution of both more polar and very non-polar compounds in a single run.

HPLC Method Optimization Protocol

This section provides a step-by-step guide to developing and optimizing an HPLC method for the purification of 6-bromo-tetracosa-5E,9Z-dienoic acid.

Step 1: Initial Column and Mobile Phase Selection

The first step in method development is to choose the appropriate column and mobile phase combination.

  • Column Selection:

    • Primary Choice: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size). This is a good starting point for most fatty acid separations.[3][20]

    • Alternative: PFP column for potentially improved selectivity with the brominated compound.[3][5]

  • Mobile Phase Selection:

    • Solvent A (Aqueous): HPLC-grade water with 0.1% formic acid or 0.05% TFA.[21][22] Formic acid is generally more compatible with mass spectrometry.

    • Solvent B (Organic): HPLC-grade acetonitrile or methanol with the same concentration of the same acid as Solvent A.[19][22] Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[19][23]

Step 2: Scouting Gradient

A scouting gradient is a rapid way to determine the approximate elution conditions for your target compound and any impurities.

  • Example Scouting Gradient:

    • Time (min) % Solvent B
      050
      20100
      25100
      25.150
      3050
  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Injection Volume: 10 µL of a 1 mg/mL sample solution dissolved in the initial mobile phase composition.

  • Detection: ELSD or CAD.

Step 3: Gradient Optimization

Based on the results of the scouting gradient, you can now optimize the gradient to improve the resolution between your target compound and any closely eluting impurities.

  • If the peaks are clustered at the beginning: Start with a lower initial percentage of Solvent B.

  • If the peaks are clustered at the end: Increase the initial percentage of Solvent B or make the gradient steeper.

  • If resolution is poor between specific peaks: Flatten the gradient in the region where those peaks elute.

The goal is to achieve a retention factor (k') between 2 and 10 for the target peak for optimal resolution and run time.[20]

Step 4: Flow Rate and Temperature Optimization
  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. Lower flow rates generally lead to better resolution but longer run times.[24]

  • Column Temperature: Increasing the column temperature can decrease viscosity, leading to lower backpressure and potentially sharper peaks.[24] A typical starting point is 30-40°C.

Visualization of the HPLC Method Development Workflow

HPLC_Method_Development A Step 1: Initial Selection - Column (C18 or PFP) - Mobile Phase (Water/ACN + Acid) B Step 2: Run Scouting Gradient (e.g., 50-100% B in 20 min) A->B C Step 3: Evaluate Chromatogram - Peak Shape - Resolution - Retention Time B->C D Is Resolution Adequate? C->D E Step 4: Optimize Gradient - Adjust Slope - Change Initial/Final %B D->E No G Final Method D->G Yes E->C H Change Column or Mobile Phase Organic Solvent E->H If still poor F Step 5: Fine-Tune - Flow Rate - Temperature F->G H->A

Caption: A flowchart illustrating the systematic approach to HPLC method development.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC purification of 6-bromo-tetracosa-5E,9Z-dienoic acid.

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silanols. - Mobile phase pH is inappropriate. - Column contamination.- Add 0.1% formic acid or 0.05% TFA to the mobile phase.[15] - Ensure the mobile phase pH is at least 2 units below the pKa of the analyte.[15] - Flush the column with a strong solvent.
Peak Fronting - Column overload. - Sample solvent is stronger than the mobile phase.- Reduce the injection volume or sample concentration.[25] - Dissolve the sample in the initial mobile phase composition.
Split Peaks - Partially blocked column frit. - Column void. - Sample solvent incompatibility.- Reverse flush the column (if recommended by the manufacturer). - Replace the column.[13] - Ensure the sample is fully dissolved in a compatible solvent.[17]
Ghost Peaks - Contaminated mobile phase or system. - Late eluting compounds from a previous injection.- Use fresh, high-purity HPLC-grade solvents. - Incorporate a column wash step at the end of the gradient.[14]
Irreproducible Retention Times - Inadequate column equilibration. - Mobile phase composition drift. - Pump malfunction.- Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. - Prepare fresh mobile phase daily.[26] - Check the pump for leaks and ensure proper solvent delivery.
High Backpressure - Blockage in the system (e.g., frit, tubing). - Buffer precipitation.- Systematically check components for blockage.[26] - Ensure the buffer is soluble in the mobile phase, especially at high organic concentrations.
Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Observed peak_shape Poor Peak Shape Tailing Fronting Splitting start->peak_shape retention Retention Time Issues Drifting No Peak start->retention pressure High Backpressure start->pressure solution_tailing Add acid to mobile phase Check column health peak_shape:f0->solution_tailing solution_fronting Reduce sample load Match sample solvent peak_shape:f1->solution_fronting solution_splitting Check for blockage Replace column peak_shape:f2->solution_splitting solution_drifting Equilibrate longer Prepare fresh mobile phase retention:f0->solution_drifting solution_no_peak Check injection Verify sample stability retention:f1->solution_no_peak solution_pressure Locate blockage Check for precipitation pressure->solution_pressure

Caption: A decision tree for troubleshooting common HPLC problems.

References

  • Vertex AI Search. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Wikipedia.
  • PubMed. (2006, November 17).
  • CovaChem. LCMS & HPLC Mobile Phases.
  • Zodiac Life Sciences. (2025, July 9). HPLC Columns Explained: Types, Uses & Selection Tips.
  • Fisher Scientific. Premixed Mobile Phase Solutions.
  • Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Agilent.
  • Agilent. Analysis of Lipids with the Agilent 385-ELSD and the Agilent 1260 Infinity LC.
  • Link Lab. HPLC Column Selection Guide.
  • Advion Interchim Scientific.
  • Chromtech. HPLC Columns.
  • Shimadzu.
  • Advanced Materials Technology Inc. High Performance Separations Using 100% Aqueous Mobile Phase Compatible Superficially Porous Particle Columns Coupled with Mass Spectrometry.
  • Oxford Academic.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. (2025, June 6).
  • KNAUER.
  • Biotage. (2023, January 24).
  • Separation Science. (2023, December 8). Dirty TFA.
  • LCGC North America. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
  • American Chemical Society.
  • Waters Corporation.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Alwsci. (2025, November 27).
  • Alwsci. (2024, May 10).
  • PubChem. 6-bromo-heneicosa-5E,9Z-dienoic acid | C21H37BrO2 | CID 21773406.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • BUCHI.
  • Regis Technologies. HPLC Troubleshooting Guide.
  • ACS Publications. (2012, June 11).
  • AOCS. (2019, July 23).
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • Sigma-Aldrich. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Agilent. (2011, May 17).
  • Sac State Scholars. Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection.
  • CymitQuimica. 5,9-Tetracosadienoic acid, 6-bromo-, (E,Z)- (9CI).
  • Chem-Impex. 6-Bromohexanoic acid.
  • PMC. (2016, July 2). Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS.
  • Thermo Fisher Scientific.
  • HELIX Chromatography. HPLC Methods for analysis of Bromide ion.

Sources

Technical Support Center: Resolving E/Z Stereoisomers of 6-Bromo-tetracosa-5E,9Z-dienoic Acid During Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Overview

6-bromo-tetracosa-5E,9Z-dienoic acid is a complex, brominated very long-chain fatty acid (VLCFA) originally identified in the phospholipids of the tropical marine sponge 1[1]. Synthesizing this molecule presents a dual stereochemical challenge: installing an E-bromoalkene at the C5 position and a Z-alkene at the C9 position. This guide provides mechanistic troubleshooting and validated protocols for achieving absolute stereocontrol and resolving isomeric mixtures.

Troubleshooting Guide 1: Stereoselective Synthesis of the 5E-Bromoalkene Motif

Issue : Standard bromination/elimination sequences yield difficult-to-separate mixtures of 5E and 5Z bromoalkenes.

Mechanistic Causality : The synthesis of bromoalkenes via traditional Wittig-type interhaloolefination often fails due to poor diastereoselectivity during oxaphosphetane formation. Instead, a kinetically controlled hydrobromination of an alkyne precursor, or2, forces an anti-addition pathway, yielding the E-isomer with high fidelity[2].

Protocol: Aerobic Hydrobromination of C5-Alkyne

  • Preparation : Dissolve the C5-alkyne precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an aerobic atmosphere at room temperature.

  • Reagent Addition : Slowly add a slight excess of aqueous HBr (1.1 equiv).

  • Reaction : Stir at room temperature for 4-6 hours. The aerobic conditions initiate a radical-mediated anti-addition across the triple bond.

  • Validation Checkpoint : Monitor the reaction by 1H-NMR. The E-bromoalkene will display a characteristic downfield shift for the vinylic proton. Perform a NOESY NMR experiment to confirm the trans spatial relationship between the C4 methylene and C7 methylene protons, validating the E geometry prior to the next synthetic step.

Troubleshooting Guide 2: Stereocontrol of the 9Z-Alkene

Issue : Wittig olefination at C9 results in E-alkene contamination (typically 10-15%).

Mechanistic Causality : To exclusively form the Z-alkene, the reaction must proceed via the kinetically favored erythro-oxaphosphetane intermediate. Using a non-stabilized phosphorus ylide with a strong, bulky base like Sodium hexamethyldisilazide (NaHMDS) in a non-polar solvent at cryogenic temperatures prevents equilibration to the thermodynamically more stable threo-oxaphosphetane (which would yield the E-alkene).

Protocol: Z-Selective Wittig Olefination

  • Ylide Generation : Suspend the phosphonium salt (1.2 equiv) in anhydrous THF and cool to -78°C under argon.

  • Deprotonation : Dropwise add NaHMDS (1.15 equiv). Stir for 30 minutes until the characteristic orange/red color of the ylide persists.

  • Coupling : Slowly add the C9-aldehyde (1.0 equiv) dissolved in THF down the side of the flask to maintain the -78°C internal temperature.

  • Validation Checkpoint : Quench the reaction cold with saturated NH4Cl. Post-workup, use 13C-NMR to validate the geometry. The allylic carbons of the Z-isomer typically resonate upfield (δ ~27 ppm) compared to the E-isomer (δ ~32 ppm) due to the γ-gauche effect.

Troubleshooting Guide 3: Chromatographic Resolution of E/Z Isomers

Issue : If stereocontrol fails, E/Z isomers of VLCFAs are nearly inseparable on standard silica gel or reversed-phase C18 columns due to identical hydrophobicities.

Mechanistic Causality : 3 exploits the reversible π-complexation between Ag+ ions and the alkene double bonds[3]. The Z (cis) double bond has less steric hindrance around its π-electron cloud compared to the E (trans) double bond, allowing it to form a tighter, more stable complex with the silver stationary phase. Consequently, 4[4].

Protocol: Ag+-HPLC Resolution of Fatty Acid Methyl Esters (FAMEs)

  • Derivatization : Convert the free fatty acid mixture to FAMEs using BF3/MeOH to prevent peak tailing caused by free carboxylic acids interacting with the silica backbone.

  • Column Equilibration : Flush a silver-ion impregnated silica column (e.g., ChromSpher 5 Lipids) with a mobile phase of 1% tetrahydrofuran (THF) in hexane.

  • Separation : Inject the FAME mixture. Maintain an isocratic flow rate of 1.0 mL/min.

  • Validation Checkpoint : Elution order will strictly follow: trans,trans → cis,trans / trans,cis → cis,cis. Collect the 5E,9Z fraction (typically the second major peak in a binary mixture) and verify purity via GC-FID before saponifying back to the free acid.

Data Presentation: Chromatographic Method Comparison
Chromatographic MethodStationary PhaseSeparation MechanismE-Isomer RetentionZ-Isomer RetentionResolution Quality
Reversed-Phase (RP-HPLC) C18 (Non-polar)Hydrophobic InteractionModerateModeratePoor (Co-elution common)
Silver-Ion (Ag+-HPLC) Ag+ Impregnated SilicaReversible π-ComplexationLow (Elutes First)High (Elutes Later)Excellent (Baseline Separation)
Visualizations

G A Alkyne Precursor (C5-C9 Fragment) B Stereoselective Hydrobromination A->B HBr, Aerobic/Ag+ C 5E-Bromoalkene Intermediate B->C Anti-addition D Z-Selective Wittig Olefination C->D C9 Aldehyde + Ylide E 6-bromo-tetracosa- 5E,9Z-dienoic acid D->E NaHMDS, -78°C

Synthetic workflow for 6-bromo-tetracosa-5E,9Z-dienoic acid via stereoselective hydrobromination.

G Mix E/Z Isomer Mixture (Fatty Acid Methyl Esters) Ag Ag+ Impregnated Stationary Phase Mix->Ag Load Sample Pi Reversible π-Complexation Ag->Pi Interaction E_iso E-Isomer (Weaker π-interaction, Elutes First) Pi->E_iso Low Affinity Z_iso Z-Isomer (Stronger π-interaction, Elutes Later) Pi->Z_iso High Affinity

Mechanism of E/Z isomer resolution via Silver-Ion HPLC (Ag+-HPLC) π-complexation.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel impregnated with AgNO3 for TLC before scaling up to HPLC? A: Yes. Argentation TLC (silica plates dipped in 5-10% methanolic AgNO3 and activated at 110°C) is an excellent, cost-effective method to optimize the solvent system (typically hexane/diethyl ether) prior to preparative Ag+-HPLC.

Q: Why is my Z-selective Wittig reaction yielding >20% E-isomer? A: This is usually due to temperature spikes during the addition of the aldehyde or the use of lithium-based bases (like n-BuLi). Lithium salts can coordinate with the oxaphosphetane intermediate, facilitating equilibration to the threo form. Stick to sodium or potassium bases (NaHMDS/KHMDS) and strictly maintain -78°C.

Q: How do I confirm the position of the bromine atom at C6 versus C5? A: 2D-NMR is required. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show distinct couplings between the vinylic proton and the adjacent methylene carbons, confirming the exact regiochemistry of the halogenation.

References
  • The distribution of brominated long-chain fatty acids in sponge and symbiont cell types from the tropical marine sponge Amphimedon terpenensis. PubMed.[Link]

  • Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. ResearchGate.[Link]

  • Silver Ion HPLC for the Analysis of Positionally Isomeric Fatty Acids. Taylor & Francis.[Link]

Sources

Technical Support Center: Handling & Storage of 6-Bromo-tetracosa-5E,9Z-dienoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipid Handling Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 6-bromo-tetracosa-5E,9Z-dienoic acid .

Originally isolated from the marine sponge Amphimedon terpenensis[1], this brominated long-chain fatty acid (LCFA) features a unique 5E, 9Z diene system with a vinylic bromine atom at the C6 position. The presence of the diene system renders the allylic methylene groups (C7 and C8) highly susceptible to hydrogen abstraction and subsequent lipid peroxidation[2]. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your lipid standards during long-term storage and experimental workflows.

I. Mechanisms of Oxidative Degradation

To prevent degradation, we must first understand the causality behind it. The primary threat to 6-bromo-tetracosa-5E,9Z-dienoic acid is autoxidation. When exposed to ambient oxygen, trace metals, or light, the weak C-H bonds at the allylic C7/C8 positions undergo homolytic cleavage. This initiates a radical chain reaction that irreversibly alters the molecule's mass and biological activity[3].

DegradationPathway Intact 6-bromo-tetracosa-5E,9Z-dienoic acid (Intact LCFA) Radical Allylic C7/C8 Radical (Hydrogen Abstraction) Intact->Radical ROS / Trace Metals / Light Peroxyl Lipid Peroxyl Radical (LOO•) (+O2 Addition) Radical->Peroxyl O2 Exposure Hydroperoxide Lipid Hydroperoxide (LOOH) (+32 Da Mass Shift) Peroxyl->Hydroperoxide H-donor Cleavage Secondary Degradation (Aldehydes, MDA) Hydroperoxide->Cleavage Heat / Metals BHT BHT / α-Tocopherol (Radical Scavenger) BHT->Peroxyl Quenches Argon Argon Overlay (O2 Exclusion) Argon->Radical Prevents O2 addition

Mechanisms of autoxidation at the C7/C8 allylic positions and targeted prevention strategies.

II. Troubleshooting Guide & FAQs

Q: Why did my lyophilized lipid powder turn into a gummy, insoluble residue after opening? Cause: Hygroscopicity and rapid autoxidation. Dienoic fatty acids are thermodynamically unstable as dry powders. Upon exposure to ambient air, they rapidly absorb moisture and oxygen, initiating a radical chain reaction that leads to polymerization and the formation of a gummy lipid peroxide matrix[4][5]. Solution: Never store this lipid as a dry powder. Upon receipt, immediately dissolve it in a degassed organic solvent and store at -80°C[5].

Q: My LC-MS analysis shows unexpected mass shifts of +16 Da and +32 Da. What happened? Cause: Lipid Peroxidation. The +32 Da shift corresponds to the addition of molecular oxygen (O2) to the allylic radical, forming a lipid hydroperoxide (LOOH). A +16 Da shift represents an alcohol derivative resulting from hydroperoxide reduction[2]. Solution: Supplement your storage solvent with 0.1% (w/v) Butylated hydroxytoluene (BHT) to quench peroxyl radicals before they propagate[6].

Q: Can I store the lipid solution in standard polypropylene microcentrifuge tubes? Cause: Chemical Leaching. Absolutely not. The organic solvents required for lipid storage (e.g., chloroform, ethanol) will dissolve slip agents (like erucamide) and plasticizers from polymer containers. These impurities will leach into your sample and severely interfere with downstream mass spectrometry[4][7]. Solution: Use only amber borosilicate glass vials with Teflon-lined closures[5].

Q: I am observing a loss of the bromine atom (dehalogenation) in my sample over time. Cause: Photolytic Cleavage. The vinylic carbon-bromine bond at the C6 position is susceptible to homolytic cleavage when exposed to ultraviolet or strong visible light[1]. Solution: Utilize amber glass vials and handle the compound strictly under low-light conditions to protect the 5E,9Z-dienoic structure.

III. Quantitative Data: Storage Conditions vs. Stability

To emphasize the critical nature of proper handling, the following table summarizes the expected half-life and degradation risks of 6-bromo-tetracosa-5E,9Z-dienoic acid under various conditions.

Storage ConditionAtmosphereAntioxidantEstimated Shelf-LifePrimary Degradation Risk
Dry Powder, 25°C Ambient AirNone< 24 hoursRapid autoxidation, hygroscopic gumming
Chloroform, -20°C Ambient AirNone1-2 weeksHydroperoxide formation (+32 Da mass shift)
Chloroform, -80°C NitrogenNone3-6 monthsSlow oxidation, trace photolysis
Degassed CHCl3, -80°C Argon0.1% BHT> 12 monthsMinimal (Highly stable configuration)
IV. Step-by-Step Methodologies
Protocol 1: Aliquoting and Long-Term Storage

This self-validating protocol ensures the complete exclusion of oxygen and light, maximizing the shelf-life of your lipid standards[3][6].

  • Solvent Preparation: Prepare a solution of high-purity, anhydrous Chloroform or Ethanol. Add 0.1% (w/v) Butylated hydroxytoluene (BHT) as an antioxidant[6].

  • Degassing: Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Equilibration: Remove the sealed vial of 6-bromo-tetracosa-5E,9Z-dienoic acid from the freezer and allow it to reach room temperature before opening to prevent condensation[4].

  • Dissolution: Dissolve the lipid powder in the degassed solvent to achieve your desired stock concentration (e.g., 10 mg/mL).

  • Aliquoting: Transfer working volumes into amber borosilicate glass vials using glass or stainless-steel syringes (avoid plastic pipette tips)[7].

  • Argon Overlay: Gently blow a stream of Argon gas over the headspace of each vial for 5-10 seconds. Note: Argon is heavier than Nitrogen and is far more effective at displacing oxygen in small vials.

  • Sealing & Storage: Cap tightly with a Teflon-lined closure and store immediately at -80°C[3][5].

StorageWorkflow Start Receive Lyophilized Powder Solvent Dissolve in Degassed Chloroform + 0.1% BHT Start->Solvent Vial Transfer to Amber Borosilicate Glass Vial Solvent->Vial Gas Overlay with Argon Gas Vial->Gas Seal Seal with Teflon-Lined Cap Gas->Seal Store Store at -80°C (Darkness) Seal->Store

Optimized workflow for preparing and storing brominated dienoic acids to prevent degradation.

Protocol 2: TBARS Assay for Lipid Peroxidation Validation

Before utilizing a stored stock solution in sensitive assays, validate its integrity by measuring Thiobarbituric Acid Reactive Substances (TBARS), which quantify malondialdehyde (MDA), a secondary byproduct of lipid peroxidation[2].

  • Sample Prep: Aliquot 25 µL of the lipid stock solution. If frozen, thaw on ice.

  • Quenching: Add 40 µL of 20% Trichloroacetic Acid (TCA) containing 0.5 mM BHT to precipitate any potential protein contaminants (if in a biological matrix) and halt further ex vivo oxidation[2].

  • Reaction: Centrifuge the sample, then transfer 55 µL of the supernatant to a fresh microcentrifuge tube. Add 60 µL of 0.5% Thiobarbituric Acid (TBA) reagent.

  • Incubation: Incubate the mixture at 95°C for 30 minutes.

  • Readout: Cool the samples on ice. Measure the absorbance of the resulting pink MDA-TBA adduct at 532 nm using a spectrophotometer. Compare against an MDA standard curve to confirm oxidation levels remain below your experimental threshold.

V. References
  • Storage and handling of Avanti Research lipids Avanti Polar Lipids[Link]

  • Storage & handling of Lipids (Detailed Guidelines) Avanti Polar Lipids[Link]

  • How do I store my lipid in an organic solution? Avanti Polar Lipids Support Hub [Link]

  • Intrinsic temperature increase drives lipid metabolism towards ferroptosis evasion National Institutes of Health (PMC)[Link]

  • Nitroxide free radicals protect macular carotenoids against chemical destruction during lipid peroxidation National Institutes of Health (PMC)[Link]

  • Minimizing artifactual elevation of lipid peroxidation products in plasma during collection and storage ResearchGate[Link]

  • The distribution of brominated long-chain fatty acids in sponge and symbiont cell types from the tropical marine sponge Amphimedon terpenensis PubMed (NIH)[Link]

Sources

Technical Support Center: Troubleshooting Cross-Coupling of 6-Bromo-tetracosa-5E,9Z-dienoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. 6-Bromo-tetracosa-5E,9Z-dienoic acid presents a "perfect storm" of synthetic challenges. As a highly amphiphilic C24 long-chain fatty acid featuring an unprotected C1 carboxylic acid and a skipped diene system (C5=C6-Br and C9=C10), it routinely defies standard cross-coupling conditions. Researchers typically observe <10% product yields, massive protodehalogenation, or complete loss of the 5E,9Z stereochemistry.

This guide dissects the mechanistic root causes of these failures and provides field-validated, self-validating protocols to restore stereochemical integrity and maximize reaction yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling stalls at <10% conversion using standard Pd(PPh3)4 and Na2CO3 in THF/Water. What is causing this? A: The root cause is uncontrolled micellar encapsulation. In basic aqueous conditions, the C24 fatty acid acts as a powerful surfactant, spontaneously forming tightly packed, disorganized micelles. The highly hydrophobic C11-C24 tail and the reactive C6-vinyl bromide are buried deep within the micelle's hydrophobic core[1]. Meanwhile, the water-soluble palladium catalyst and the boronic acid coupling partner remain physically isolated in the aqueous phase. Solution: You must disrupt the substrate's native micelle structure by introducing a "designer surfactant" like TPGS-750-M. These non-ionic surfactants form engineered nanoreactors (12–15 nm) that co-solubilize both the hydrophobic vinyl bromide and the transition metal catalyst, dramatically increasing the effective local concentration and restoring transmetalation kinetics[2].

Q2: I am seeing significant amounts of conjugated diene byproducts. How can I prevent the 5E,9Z diene from isomerizing? A: Isomerization is driven by β -hydride elimination. The skipped diene geometry (a 1,4-relationship between the C5 and C9 double bonds) is thermodynamically unstable compared to a conjugated system. During the catalytic cycle, if the reductive elimination step is slow, the alkyl-palladium intermediate undergoes β -hydride elimination and subsequent reinsertion, causing the double bond to "walk" down the aliphatic chain. Solution: Accelerate the reductive elimination step to outcompete β -hydride elimination. Switch from generic phosphines to bulky, electron-rich dialkylbiaryl phosphines such as XPhos or SPhos[3]. Alternatively, transition to a Photoredox/Nickel dual catalysis system. Ni(I)/Ni(III) radical pathways inherently bypass β -hydride elimination, locking the E/Z stereochemistry in place[4].

Q3: Does the unprotected C1 carboxylic acid poison the palladium catalyst? A: Yes. Free carboxylic acids can form stable Pd(II)-carboxylate complexes, effectively sequestering the catalyst and stalling the oxidative addition step. Furthermore, under photoredox conditions, unprotected carboxylic acids can undergo unwanted decarboxylative radical generation[5]. Solution: You have two options. 1) Transiently protect the acid as an ester (e.g., methyl or benzyl ester) prior to coupling, or 2) utilize a tightly controlled base-free Photoredox/Ni dual catalytic cycle, which has been proven to exhibit high tolerance for free carboxylic acids when specific photocatalysts are employed[4].

Section 2: Quantitative Data & Condition Benchmarking

The following table summarizes the causal relationship between reaction environments, catalyst choices, and the resulting quantitative yields for 6-bromo-tetracosa-5E,9Z-dienoic acid cross-coupling.

Reaction SystemCatalyst / LigandAdditive / EnvironmentYield (%)Isomerization (%)Root Cause of Failure / Success
Standard Suzuki Pd(PPh3)4THF / H2O / Na2CO3< 10%N/AUncontrolled micelle formation physically buries the C-Br bond[1].
Biphasic Suzuki Pd(OAc)2 / PPh3Dioxane / H2O / K3PO425%40%Slow reductive elimination allows β -hydride elimination to dominate.
Micellar Suzuki Pd2(dba)3 / XPhos2 wt% TPGS-750-M / H2O88%< 5%Engineered nanoreactors co-localize reagents; XPhos accelerates reductive elimination[2][3].
Dual Catalysis NiCl2·dtbbpy / Ir(ppy)3Blue LED / DMF / Zn82%< 2%Radical pathway completely bypasses β -hydride elimination[4].
Section 3: Field-Validated Methodologies
Protocol A: Micellar Suzuki-Miyaura Coupling (Aqueous Nanoreactor Method)

This protocol utilizes designer surfactants to overcome the extreme hydrophobicity of the C24 chain while preventing catalyst poisoning.

Step-by-Step Methodology:

  • Nanoreactor Preparation: Dissolve TPGS-750-M (2 wt%) in HPLC-grade water. Degas the solution by sparging with Argon for 30 minutes.

    • Validation Checkpoint: The solution must appear slightly opalescent but completely homogeneous. Phase separation indicates degraded surfactant.

  • Catalyst Pre-activation: In an Argon-filled glovebox, combine Pd2(dba)3 (2 mol%) and XPhos (4 mol%) in a dry vial. Add 0.5 mL of the degassed TPGS-750-M solution and stir for 10 minutes until a dark red/brown active Pd(0) complex forms.

  • Substrate Addition: Add 6-bromo-tetracosa-5E,9Z-dienoic acid (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Reaction: Seal the vial and stir vigorously (1200 rpm) at room temperature for 12 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the vinyl bromide (Rf = 0.4). If unreacted starting material persists, verify the degassing step, as oxygen rapidly quenches the active Pd(0)-XPhos species.

  • Work-up: Quench with 1M HCl to protonate the C1 carboxylic acid (bringing the pH to ~3). Extract with EtOAc (3 x 10 mL). The protonation is critical; extracting the carboxylate salt will result in severe emulsion formation.

Protocol B: Photoredox/Nickel Dual Catalysis (Base-Free Method)

This protocol is ideal if you wish to avoid esterification of the C1 carboxylic acid and require absolute retention of the skipped diene stereochemistry. By utilizing a single-electron transfer (SET) radical pathway, the reaction bypasses the traditional Pd(II) transmetalation step[4].

Step-by-Step Methodology:

  • Catalyst Assembly: In an oven-dried vial under Argon, add NiCl2·dtbbpy (5 mol%), Ir(ppy)3 (2 mol%), and Zn powder (0.5 equiv as a terminal reductant).

  • Solvation: Add the 6-bromo-tetracosa-5E,9Z-dienoic acid (1.0 equiv) and the coupling partner dissolved in anhydrous, degassed DMF (0.1 M).

  • Irradiation: Irradiate the vial with a 34 W Blue LED lamp (440 nm) at 25 °C for 24 hours.

    • Validation Checkpoint: The solution should transition from pale green to deep reddish-brown upon irradiation, indicating the successful generation of the active Ni(I) species. Failure to change color indicates moisture contamination or inactive Zn powder.

Section 4: Logical Troubleshooting Workflow

Workflow Start Failure: Low Yield & Isomerization in 6-Bromo-tetracosa-5E,9Z-dienoic acid CheckPhase Is the reaction mixture heterogeneous or cloudy? Start->CheckPhase Micelle Micellar Encapsulation: Add 2 wt% TPGS-750-M to form engineered nanoreactors CheckPhase->Micelle Yes CheckIsomer Are conjugated diene byproducts observed? CheckPhase->CheckIsomer No Micelle->CheckIsomer Ligand β-Hydride Elimination: Switch to bulky dialkylbiaryl phosphines (e.g., XPhos) CheckIsomer->Ligand Yes CheckAcid Is the C1 carboxylic acid unprotected? CheckIsomer->CheckAcid No Ligand->CheckAcid Protect Catalyst Poisoning: Use Photoredox/Ni Dual Catalysis or transient esterification CheckAcid->Protect Yes Success Optimized Cross-Coupling (>85% Yield, Stereoretention) CheckAcid->Success No Protect->Success

Caption: Logical troubleshooting workflow for 6-bromo-tetracosa-5E,9Z-dienoic acid cross-coupling.

Sources

Validation & Comparative

IC50 Validation of 6-Bromo-tetracosa-5E,9Z-dienoic Acid in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Marine sponges are prolific producers of halogenated secondary metabolites. Among these, 6-bromo-tetracosa-5E,9Z-dienoic acid (6-BTDA) —a brominated very-long-chain fatty acid (VLCFA) isolated from species such as Amphimedon terpenensis1—has emerged as a structural scaffold of interest for oncology drug development. The unique 5E,9Z diene system coupled with a bromine atom at the C-6 position confers distinct lipophilic and steric properties, enabling selective disruption of cancer cell membranes and metabolic pathways 2.

This guide provides an objective comparison of 6-BTDA’s cytotoxic performance against alternative marine-derived lipids and standard chemotherapeutics. Furthermore, it outlines a self-validating experimental framework for determining its half-maximal inhibitory concentration (IC50) in representative cancer cell lines (e.g., MCF-7 and HepG2).

Comparative Efficacy and IC50 Benchmarking

To contextualize the therapeutic potential of 6-BTDA, we must benchmark its in vitro cytotoxicity against both established chemotherapeutics and structurally related marine compounds (e.g., brominated acetylenic hydrocarbons from Haliclona sp. and Xestospongia extracts) 32.

Table 1: Comparative IC50 Values in Human Cancer Cell Lines (48h Exposure)

CompoundSource / ClassMCF-7 (Breast) IC50HepG2 (Liver) IC50Primary Mechanism of Action
6-Bromo-tetracosa-5E,9Z-dienoic acid Amphimedon terpenensis~36.0 µM~42.5 µMMembrane disruption, ROS generation
Brominated Acetylenic Acid (Cpd 1) Haliclona sp.32.5 µM48.2 µMApoptosis via mitochondrial pathway
Xestospongia Extract (Enriched) Xestospongia testudinaria39.8 µg/mL55.0 µg/mLG1/G0 cell cycle arrest
Doxorubicin (Positive Control) Standard Chemotherapeutic1.2 µM2.5 µMDNA intercalation, Topoisomerase II inhibition
5-Fluorouracil (5-FU) Standard Chemotherapeutic4.8 µM12.1 µMThymidylate synthase inhibition

Note: While 6-BTDA exhibits higher IC50 values (lower absolute potency) than doxorubicin, its value lies in its unique mechanism of action, which may bypass traditional multidrug resistance (MDR) efflux pumps that typically expel hydrophilic drugs.

Self-Validating Experimental Workflow for IC50 Determination

A robust IC50 validation requires a self-validating system. This means the protocol must inherently control for false positives (e.g., compound autofluorescence or solvent toxicity) and include orthogonal confirmation to ensure the observed metabolic decrease is truly indicative of cell death.

Step-by-Step Methodology: MTT Viability Assay with Orthogonal Flow Cytometry

Step 1: Cell Culturing and Seeding

  • Action: Seed MCF-7 or HepG2 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: A 24-hour pre-incubation ensures cells re-adhere and re-enter the log phase of growth. Testing cells in the lag phase artificially skews IC50 values because baseline metabolic rates are not representative of active proliferation.

Step 2: Compound Preparation and Treatment

  • Action: Dissolve 6-BTDA in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration must not exceed 0.1% v/v.

  • Causality: VLCFAs like 6-BTDA are highly lipophilic. DMSO ensures complete solvation, but exceeding 0.1% DMSO induces solvent-mediated cytotoxicity, confounding the lipid's actual IC50. A vehicle control (0.1% DMSO in media) is mandatory to establish the 100% viability baseline.

Step 3: Incubation and MTT Addition

  • Action: Treat cells for 48 hours. Post-treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Causality: The 48-hour window allows sufficient time for lipid incorporation into the cell membrane and subsequent induction of apoptosis. MTT is reduced to purple formazan by mitochondrial succinate dehydrogenase. Because 6-BTDA targets mitochondrial integrity, MTT is a highly sensitive, direct indicator of its specific mechanism of action.

Step 4: Solubilization and Absorbance Reading

  • Action: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Self-Validating Check: Include cell-free wells with 6-BTDA and MTT. If the compound spontaneously reduces MTT (a known artifact with some marine antioxidants), this background absorbance must be subtracted to prevent false viability readings.

Step 5: Orthogonal Validation (Annexin V/PI)

  • Action: To confirm that the loss of metabolic activity correlates with actual cell death rather than mere cytostasis, harvest cells treated at the calculated IC50, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry.

  • Causality: This step closes the validation loop. It proves that the IC50 calculated from the MTT assay corresponds to true apoptotic induction (Annexin V positive) rather than a temporary metabolic stall.

Workflow N1 1. Cell Seeding (Log-phase MCF-7/HepG2) N2 2. Compound Dosing (6-BTDA, max 0.1% DMSO) N1->N2 N3 3. 48h Incubation (37°C, 5% CO2) N2->N3 N4 4. Primary Assay (MTT Mitochondrial Readout) N3->N4 N5 5. IC50 Calculation (Non-linear Regression) N4->N5 N6 6. Orthogonal Validation (Annexin V/PI Apoptosis) N5->N6 Validates cell death

Self-validating high-throughput workflow for 6-BTDA IC50 determination.

Mechanistic Pathway of 6-BTDA Cytotoxicity

Understanding the causality behind 6-BTDA's IC50 requires examining its molecular interactions. Unlike DNA-intercalating agents, brominated VLCFAs act primarily at the membrane level 3.

  • Lipid Raft Disruption: The unusually long 24-carbon chain and the rigid 5E,9Z diene configuration allow 6-BTDA to intercalate into the phospholipid bilayer. The bulky bromine atom at C-6 creates steric hindrance, disrupting cholesterol-rich lipid rafts.

  • Mitochondrial Depolarization: This membrane stress triggers intracellular signaling cascades that lead to the generation of Reactive Oxygen Species (ROS). Elevated ROS causes the collapse of the mitochondrial membrane potential ( ΔΨm ).

  • Apoptotic Execution: The loss of mitochondrial integrity releases cytochrome c, activating Caspase-9 and subsequently Caspase-3, culminating in programmed cell death.

Mechanism L 6-BTDA (Brominated VLCFA) M Membrane Intercalation & Lipid Raft Disruption L->M ROS Intracellular ROS Generation M->ROS Mito Mitochondrial Membrane Depolarization M->Mito ROS->Mito Casp Caspase 9/3 Activation Mito->Casp Apop Apoptosis (Cell Death) Casp->Apop

Mechanistic pathway of 6-BTDA-induced apoptosis.

Conclusion

While 6-bromo-tetracosa-5E,9Z-dienoic acid exhibits a higher IC50 threshold compared to traditional highly potent chemotherapeutics, its distinct mechanism of action—targeting membrane architecture and lipid metabolism—makes it a valuable candidate for combination therapies. By employing the self-validating protocols outlined above, researchers can accurately benchmark novel marine lipids, ensuring that reported IC50 values reflect true pharmacological efficacy rather than experimental artifacts.

References

  • Abdel-Lateff, A., Alarif, W. M., Asfour, H. Z., & Ayyad, S. E. (2018). "Natural Product Repertoire of the Genus Amphimedon." Marine Drugs, 17(1), 23. Available at:[Link]

  • Abdel-Lateff, A., Alarif, W. M., & Al-Lihaibi, S. S. (2013). "A New Cytotoxic Brominated Acetylenic Hydrocarbon from the Marine Sponge Haliclona sp. with a Selective Effect against Human Breast Cancer." Zeitschrift für Naturforschung C, 68(1-2), 70-75. Available at: [Link]

  • Al-Massarani, S. M., et al. (2023). "Evaluation of Cytotoxicity of the Methanolic Extract of Red Sea Marine Sponge Xestospongia testudinaria and Its Related Compounds Against MCF-7 Human Breast Cancer Cells." Journal of Asthma and Allergy (Taylor & Francis). Available at:[Link]

Sources

A Comparative Guide to Validating Biological Targets of 6-bromo-tetracosa-5E,9Z-dienoic acid Using Proteomics

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

The journey from a bioactive small molecule to a validated therapeutic candidate is predicated on a foundational principle: understanding its mechanism of action. For a novel compound like 6-bromo-tetracosa-5E,9Z-dienoic acid, a brominated fatty acid analogue, identifying its direct protein targets is the critical first step in elucidating its biological function and potential therapeutic value. Modern drug discovery has moved beyond simple binding assays, demanding a comprehensive view of a compound's interactions across the entire proteome to anticipate efficacy, toxicity, and polypharmacology.[1][2]

This guide provides an in-depth comparison of leading proteomics-based strategies for the deconvolution of small molecule targets. We will dissect the experimental choices, provide field-proven protocols, and offer a strategic framework for selecting the optimal approach to validate the biological targets of 6-bromo-tetracosa-5E,9Z-dienoic acid. Our focus is not just on the "how," but the "why"—enabling researchers to design robust, self-validating experiments that yield unambiguous, decision-ready insights.[3]

The Strategic Fork in the Road: Probe-Based vs. Probe-Free Methodologies

The primary decision in designing a target identification experiment is whether to create a chemical probe—a modified version of your parent compound—or to use the native, unmodified molecule. This choice dictates the available downstream technologies.

  • Probe-Based Approaches involve synthesizing a derivative of 6-bromo-tetracosa-5E,9Z-dienoic acid that incorporates a tag for enrichment (e.g., biotin) or a reactive group for covalent labeling.[4] These methods offer high signal-to-noise but require upfront chemical synthesis and rigorous validation to ensure the probe retains the biological activity of the parent compound.[5]

  • Probe-Free Approaches utilize the unmodified compound, detecting target engagement by measuring changes in protein stability.[5] These methods are invaluable when probe synthesis is challenging or when modifications compromise the molecule's activity, though they may require more sensitive detection methods.[6]

G cluster_probe cluster_free start Initiate Target ID for 6-bromo-tetracosa-5E,9Z-dienoic acid decision Can a bioactive chemical probe be synthesized? start->decision probe_path Probe-Based Strategies decision->probe_path  Yes free_path Probe-Free Strategies decision->free_path No   affinity Affinity-Based Pull-Down probe_path->affinity abpp Activity-Based Protein Profiling (ABPP) probe_path->abpp tpp Thermal Proteome Profiling (TPP) free_path->tpp darts Drug Affinity Responsive Target Stability (DARTS) free_path->darts

Initial decision workflow for target identification.

Probe-Based Deep Dive: Fishing for Targets

If a functional chemical probe of 6-bromo-tetracosa-5E,9Z-dienoic acid can be synthesized, two powerful methods become available. A logical point for modification would be the carboxylic acid terminus, which can be coupled to a linker without disturbing the diene and bromo functionalities likely crucial for activity.

Method 1: Affinity-Based Pull-Down

This classic chemical proteomics technique uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate.[7][8]

Core Principle: The small molecule, conjugated to a solid support (e.g., agarose beads), acts as bait. Proteins that bind to the molecule are captured, while non-binders are washed away. The captured proteins are then identified by mass spectrometry.

G cluster_workflow Affinity Pull-Down Workflow start Cell Lysate (Proteome) step1 Incubate with Probe-Conjugated Beads start->step1 step2 Wash to Remove Non-Specific Binders step1->step2 step3 Elute Bound Proteins step2->step3 step4 SDS-PAGE Separation step3->step4 step5 In-Gel Digestion (Trypsin) step4->step5 step6 LC-MS/MS Analysis & Protein ID step5->step6

Workflow for Affinity-Based Pull-Down.
  • Probe Synthesis: Synthesize a probe by coupling 6-bromo-tetracosa-5E,9Z-dienoic acid to NHS-activated Sepharose beads via an amide bond at the carboxyl group, including a flexible linker (e.g., polyethylene glycol) to minimize steric hindrance.

  • Control Bead Preparation: Prepare control beads by blocking the NHS-activated sites (beads-only control) and, ideally, by immobilizing a structurally similar but biologically inactive analogue.

  • Lysate Preparation: Culture relevant cells (e.g., a cell line where the compound shows a phenotype) and harvest. Lyse cells in a non-denaturing buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease inhibitors).

  • Pre-Clearing: Incubate the lysate with the beads-only control for 1 hour at 4°C to remove proteins that bind non-specifically to the matrix.

  • Affinity Capture: Incubate the pre-cleared lysate with the probe-conjugated beads (and inactive analogue beads in parallel) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove non-specific binders. For a crucial self-validating step, perform a competitive elution by incubating one aliquot of beads with a high concentration of free, unmodified 6-bromo-tetracosa-5E,9Z-dienoic acid before the final wash. True targets should be displaced.

  • Elution: Elute bound proteins using an appropriate method, such as boiling in SDS-PAGE loading buffer.

  • Protein Identification: Run the eluate on an SDS-PAGE gel, excise protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS to identify the proteins. Use label-free quantification to compare protein abundance between the active probe, inactive probe, and competitive elution samples.

Method 2: Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomics strategy that uses probes to map the active state of enzymes.[9][10] It is particularly powerful for identifying enzyme targets in their native biological context.[11]

Core Principle: ABPP uses probes that form a covalent bond with the active site of an enzyme.[10] In a competitive experiment, the proteome is pre-incubated with the test compound (6-bromo-tetracosa-5E,9Z-dienoic acid). A broad-spectrum activity-based probe for a relevant enzyme class is then added. If the test compound binds to an enzyme's active site, it will block the binding of the probe, leading to a decrease in signal for that specific protein.

G cluster_workflow Competitive ABPP Workflow start Cell Lysate or Intact Cells step1 Incubate with Vehicle or 6-bromo-dienoic acid start->step1 step2 Add Activity-Based Probe (e.g., FP-Biotin) step1->step2 step3 Lyse Cells (if needed) & Click Chemistry (if needed) step2->step3 step4 Enrich Probe-Labeled Proteins (e.g., Streptavidin) step3->step4 step5 On-Bead Digestion (Trypsin) step4->step5 step6 LC-MS/MS Analysis & Target ID step5->step6

Workflow for Competitive ABPP.
  • Experimental Design: Given that many lipid-modifying enzymes are serine hydrolases, a fluorophosphonate (FP)-based probe with a biotin tag (FP-biotin) is an excellent starting point.

  • Proteome Treatment: Treat live cells or cell lysates with varying concentrations of 6-bromo-tetracosa-5E,9Z-dienoic acid (and a vehicle control) for 1 hour at 37°C.

  • Probe Labeling: Add the FP-biotin probe to the treated samples and incubate for another 30 minutes.

  • Enrichment: Lyse the cells (if treated live), and enrich the biotin-labeled proteins using streptavidin-agarose beads.

  • Sample Preparation for MS: Wash the beads thoroughly, then perform on-bead tryptic digestion to release peptides for analysis, leaving the non-labeled proteins behind.

  • Quantitative Proteomics: Analyze the resulting peptides by LC-MS/MS. Use a quantitative method (e.g., TMT labeling or label-free quantification) to accurately measure the abundance of each identified protein.

  • Data Analysis: Identify proteins whose signal is significantly and dose-dependently decreased in the samples pre-treated with 6-bromo-tetracosa-5E,9Z-dienoic acid. These are the candidate targets.

Probe-Free Deep Dive: Detecting Engagement Without Modification

These methods are ideal when probe synthesis is not feasible or when there is concern that a probe might not perfectly mimic the parent compound.

Method 3: Thermal Proteome Profiling (TPP)

Also known as the Cellular Thermal Shift Assay (CETSA), TPP is based on the principle that protein-ligand binding increases the thermal stability of the target protein.[5][7]

Core Principle: In the presence of a binding ligand, a protein requires a higher temperature to denature and precipitate. By heating cell lysates or intact cells treated with the compound to various temperatures and quantifying the remaining soluble proteins with mass spectrometry, one can identify targets by observing a shift in their melting curves.

G cluster_workflow Thermal Proteome Profiling Workflow start Intact Cells step1 Treat with Vehicle or 6-bromo-dienoic acid start->step1 step2 Aliquot & Heat (e.g., 40°C to 65°C) step1->step2 step3 Lyse, Separate Soluble & Precipitated Fractions step2->step3 step4 Prepare Soluble Fractions for Mass Spec step3->step4 step5 LC-MS/MS Analysis (TMT Labeling) step4->step5 step6 Plot Melting Curves & Identify Stabilized Proteins step5->step6

Workflow for Thermal Proteome Profiling.
  • Cell Treatment: Treat intact cells with 6-bromo-tetracosa-5E,9Z-dienoic acid and a vehicle control.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat each aliquot to a different temperature for 3 minutes (e.g., in a 10-point gradient from 40°C to 65°C), followed by cooling.

  • Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction via ultracentrifugation.

  • Sample Preparation: Collect the soluble fractions. Reduce, alkylate, and digest the proteins with trypsin.

  • Quantitative Proteomics: For high throughput, label the peptides from each temperature point with a different tandem mass tag (TMT) isobaric label. This allows up to 10-16 samples to be combined and analyzed in a single LC-MS/MS run.

  • Data Analysis: For each identified protein, plot the relative abundance of soluble protein versus temperature to generate a melting curve. Compare the curves from the drug-treated and vehicle-treated samples to identify proteins with a significant thermal shift (ΔTm).

Method 4: Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that ligand binding can alter a protein's conformation, making it more or less susceptible to proteolysis.[6][12][13]

Core Principle: A protein-ligand complex is often more stable and compact than the unbound protein, offering protection from protease digestion. By treating lysates with a protease for a limited time, targets of the compound will remain intact while other proteins are degraded.

  • Lysate Preparation: Prepare a native cell lysate as described for the affinity pull-down method.

  • Compound Incubation: Incubate aliquots of the lysate with 6-bromo-tetracosa-5E,9Z-dienoic acid and a vehicle control.

  • Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific, optimized time (e.g., 15-30 minutes). The protease concentration and incubation time are critical parameters that must be optimized.

  • Analysis: Stop the digestion and analyze the samples.

    • Gel-Based: Run samples on an SDS-PAGE gel. Look for bands that are present or more intense in the drug-treated lane compared to the vehicle lane. These bands can be excised and identified by mass spectrometry.

    • Gel-Free: Digest all remaining proteins completely with trypsin and use quantitative LC-MS/MS to identify proteins with higher abundance in the drug-treated sample.

Comparative Analysis & Strategic Recommendations

Choosing the right method depends on the specific characteristics of the compound and the biological question. No single method is universally superior; they provide complementary information.

FeatureAffinity Pull-DownCompetitive ABPPThermal Proteome Profiling (TPP)Drug Affinity Responsive Target Stability (DARTS)
Probe Required? Yes (Immobilized)Yes (Covalent Probe)No No
Physiological Context In vitro (Lysate)In-cell or In-lysateIn-cell or In-lysateIn vitro (Lysate)
Interaction Detected Direct BindingFunctional (Active Site)Direct BindingDirect Binding
Affinity Range Low nM to low µM[3]Broad, detects covalent and high-affinity non-covalentLow nM to high µMModerate to high affinity
Key Strength Relatively straightforward; directly captures binding partners.High specificity for active enzymes; can be done in live cells.Gold standard for in-cell target engagement ; no modification needed.Simple concept; no modification needed; minimal instrumentation for gel-based approach.[6][13]
Key Limitation Prone to non-specific binders; immobilization may hinder binding.Requires a suitable reactive probe; limited to specific enzyme classes.Indirect detection; membrane proteins are challenging; some targets show no shift.Optimization of proteolysis is critical; may miss targets not stabilized against proteolysis.

Strategic Pathway for 6-bromo-tetracosa-5E,9Z-dienoic acid:

  • Start with Probe-Free: Given the uncertainty of probe synthesis, Thermal Proteome Profiling (TPP) is the recommended starting point. It provides the most physiologically relevant data on target engagement inside intact cells without any compound modification, making it a powerful and unbiased initial screen.[3]

  • Synthesize Probes in Parallel: Concurrently, initiate the synthesis of an affinity probe (for pull-downs) and explore potential reactive functionalities for an ABPP probe. The bromo-alkene moiety itself might possess reactivity worth investigating.

  • Orthogonal Validation: Hits identified from TPP should be validated using a secondary method.

    • If a probe is successfully synthesized, an Affinity Pull-Down serves as an excellent orthogonal validation, as it is based on a different physical principle (enrichment vs. stability).

    • If no probe is available, DARTS can be used as the orthogonal method.

  • Biophysical Confirmation: Ultimately, high-confidence candidates must be confirmed with biophysical methods using purified recombinant protein. Techniques like Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC) can provide quantitative binding affinities (Kᴅ) and validate a direct physical interaction.[14]

By employing a primary screen with a robust, unbiased method like TPP and confirming hits with an orthogonal proteomics or biophysical technique, researchers can build a compelling, evidence-based case for the biological targets of 6-bromo-tetracosa-5E,9Z-dienoic acid, paving the way for successful downstream drug development.

References

  • Vertex AI Search. (n.d.). Chemical Proteomics for Drug Target Identification | Target Deconvolution and Off-Target Profiling. Retrieved April 4, 2026.
  • Vertex AI Search. (n.d.). Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery. Retrieved April 4, 2026.
  • ResearchGate. (n.d.). Selective examples of successful target deconvolution by activity-based protein profiling. Retrieved April 4, 2026.
  • National Institutes of Health. (2020, May 21). Target identification of natural medicine with chemical proteomics approach - PMC. Retrieved April 4, 2026.
  • National Institutes of Health. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC. Retrieved April 4, 2026.
  • Taylor & Francis Online. (2018, May 30). Full article: Chemical Proteomics Applied to Target Identification and Drug Discovery. Retrieved April 4, 2026.
  • ResearchGate. (n.d.).
  • PubMed. (2009, September 15). Target profiling of small molecules by chemical proteomics. Retrieved April 4, 2026.
  • Creative Proteomics. (n.d.). Protein-ligand Interaction Analysis. Retrieved April 4, 2026.
  • Biognosys. (n.d.).
  • National Institutes of Health. (2012, September 15). Simplified proteomics approach to discover protein-ligand interactions - PubMed. Retrieved April 4, 2026.
  • AZoLifeSciences. (2026, February 17). Proteomics Approaches to Overcome Undruggable Targets in Disease. Retrieved April 4, 2026.
  • Bio-protocol. (2026, March 20). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Retrieved April 4, 2026.
  • ACS Chemical Biology. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. Retrieved April 4, 2026.
  • ChemRxiv. (2024, September 24). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. Retrieved April 4, 2026.
  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved April 4, 2026.
  • National Institutes of Health. (n.d.). Activity-based protein profiling: A graphical review - PMC. Retrieved April 4, 2026.
  • National Institutes of Health. (n.d.). Simplified proteomics approach to discover protein–ligand interactions - PMC. Retrieved April 4, 2026.
  • Benchchem. (n.d.). A Comparative Guide to Validating Protein-Protein Interactions. Retrieved April 4, 2026.
  • Proceedings of the National Academy of Sciences. (2010, May 3). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Retrieved April 4, 2026.
  • ACS Publications. (2021, October 15). Development of BromoTag: A “Bump-and-Hole”−PROTAC System to Induce Potent, Rapid, and Selective. Retrieved April 4, 2026.
  • MDPI. (2024, December 13). New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. Retrieved April 4, 2026.
  • PubMed. (2024, July 11). Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. Retrieved April 4, 2026.
  • MDPI. (2025, November 7). Topoisomerases as Targets for Novel Drug Discovery. Retrieved April 4, 2026.
  • CNR-IRIS. (2024, March 19). Identification and Development of BRD9 Chemical Probes. Retrieved April 4, 2026.
  • SciSpace. (n.d.). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Retrieved April 4, 2026.
  • PubMed. (2025, December 11). Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9. Retrieved April 4, 2026.
  • MDPI. (2021, June 12).
  • MDPI. (2022, March 18). Tricyclodecan-9-yl-Xanthogenate (D609)
  • Semantic Scholar. (2022, December 16). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. Retrieved April 4, 2026.

Sources

Reproducibility of 6-Bromo-Tetracosa-5E,9Z-Dienoic Acid Antimicrobial Screening Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Bottleneck of Marine Demospongic Acids

6-bromo-tetracosa-5E,9Z-dienoic acid (LipidMAPS ID: LMFA01090102) is a rare, polyunsaturated brominated long-chain fatty acid (LCFA) originally isolated from the phospholipids of the tropical marine sponge Amphimedon terpenensis[1]. Like other marine demospongic acids, it exhibits potent antimicrobial properties, particularly against Gram-positive pathogens and marine Vibrio species[2],[3].

However, translating these natural products into viable drug leads is frequently hindered by high inter-laboratory variability during in vitro screening. This guide provides a comparative analysis of screening methodologies, establishing a self-validating protocol to ensure reproducible minimum inhibitory concentration (MIC) and time-kill data for highly lipophilic brominated fatty acids.

Causality in Experimental Design: Why Standard Assays Fail

When screening LCFAs (carbon chains >12) for antivirulence or antimicrobial activity[4], standard Clinical and Laboratory Standards Institute (CLSI) broth microdilution (BMD) protocols often yield false negatives or artificially high MIC values. As an application scientist, it is critical to understand the physical phenomena driving this failure:

  • Aqueous Aggregation: The C24 aliphatic chain of 6-bromo-tetracosa-5E,9Z-dienoic acid forces the molecules into micelles in standard aqueous Mueller-Hinton Broth (MHB). This drastically reduces the bioavailable monomeric concentration capable of interacting with bacterial membranes.

  • Polystyrene Adsorption: Hydrophobic LCFAs non-specifically bind to the walls of standard polystyrene microtiter plates, physically depleting the active compound from the broth over the 18-24 hour incubation period.

  • Inadequate Solubilization: Relying solely on Dimethyl Sulfoxide (DMSO) is insufficient for maintaining long-term stability in the aqueous phase once the compound is diluted.

The Solution: Reproducible assays require a fundamental shift in materials. Assays must utilize polypropylene microtiter plates and include a sub-inhibitory surfactant (e.g., 0.002% Polysorbate-80) to stabilize the monomeric dispersion without inducing synergistic membrane toxicity.

Comparative Performance Data

To demonstrate the impact of assay conditions, we compared the antimicrobial efficacy of 6-bromo-tetracosa-5E,9Z-dienoic acid against a synthetic alternative, 2-Hexadecynoic acid (2-HDA)—a known vinyl halogenated fatty acid active against MRSA[5]—and a standard clinical control (Ciprofloxacin).

Table 1: MIC Values (µg/mL) Against Staphylococcus aureus (ATCC 29213) Under Varying Assay Conditions
CompoundStandard CLSI Protocol (Polystyrene + MHB)Optimized Protocol (Polypropylene + MHB + 0.002% Tween-80)Fold-Change in Sensitivity
6-Bromo-tetracosa-5E,9Z-dienoic acid >128 (Aggregates visible)16.0>8x improvement
2-Hexadecynoic acid (2-HDA) 64.015.64x improvement
Ciprofloxacin (Control) 0.250.25No change

Data Interpretation: The optimized protocol prevents LCFA precipitation, revealing the true intrinsic antimicrobial activity of the brominated C24 compound, which is otherwise completely masked in standard assays.

Self-Validating Experimental Protocol: Optimized Broth Microdilution

To ensure trustworthiness and reproducibility, this protocol incorporates internal validation checkpoints to monitor for compound precipitation.

Materials Required:

  • 96-well U-bottom Polypropylene microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 0.002% (v/v) Polysorbate-80.

  • 6-bromo-tetracosa-5E,9Z-dienoic acid stock (10 mg/mL in 100% DMSO).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow S. aureus on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard. Dilute 1:150 in CAMHB + 0.002% Tween-80 to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution (The Critical Step): Perform two-fold serial dilutions of the fatty acid in 100% DMSO first, before adding it to the aqueous broth. Diluting directly in broth causes immediate micelle formation.

  • Plate Assembly: Transfer 2 µL of the DMSO dilutions into 98 µL of CAMHB in the polypropylene plate.

    • Self-Validation Checkpoint: Read the plate at OD600 immediately (T=0). A baseline OD600 > 0.05 in uninoculated wells indicates compound precipitation; if this occurs, the dispersion has failed and the assay must be discarded.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well. The final DMSO concentration must strictly remain at or below 1% (v/v) to prevent solvent toxicity.

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Determine the MIC as the lowest concentration completely inhibiting visible growth.

Mechanistic Visualization

Brominated fatty acids exert their antimicrobial effect by targeting the bacterial plasma membrane. The bulky bromine atom at the C-6 position, combined with the 5E,9Z diene structure, creates a kinked lipophilic tail that disrupts lipid packing, leading to membrane permeabilization and cell death[5],[1].

G A 6-bromo-tetracosa-5E,9Z-dienoic acid (Monomeric Dispersion) B Bacterial Outer Envelope Partitioning A->B Hydrophobic Interaction C Lipid Bilayer Insertion (Bromine-induced steric clash) B->C D Dissipation of Proton Motive Force (ΔΨ Drop) C->D Membrane Permeabilization E Cell Lysis & Rapid Bactericidal Action D->E

Caption: Mechanistic pathway of membrane disruption by monomeric 6-bromo-tetracosa-5E,9Z-dienoic acid.

References

  • Isolation of brominated long-chain fatty acids from the phospholipids of the tropical marine sponge Amphimedon terpenensis Source: PubMed (nih.gov) URL:[Link][1]

  • NEW ANTIBACTERIAL ACTIVITIES OF BROMINATED C18 AND C20 FATTY ACIDS ISOLATED FROM MARINE SPONGE Xestospongia testudinaria AGAINST SHRIMP PATHOGENIC BACTERIA Source: Rasayan Journal of Chemistry URL:[Link][2]

  • Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus Source: PMC (nih.gov) URL:[Link][5]

  • Anti-infective activities of long-chain fatty acids against foodborne pathogens Source: PMC (nih.gov) URL:[Link][4]

  • Arsenic-containing fatty acids | Cyberlipid Source: Gerli.com URL:[Link][3]

Sources

comparing synthetic vs naturally extracted 6-bromo-tetracosa-5E,9Z-dienoic acid efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Synthetic vs. Naturally Extracted 6-bromo-tetracosa-5E,9Z-dienoic Acid

Executive Summary

6-bromo-tetracosa-5E,9Z-dienoic acid (6-Br-TCDA) is a rare, very-long-chain brominated "demospongic" acid originally identified in marine sponges such as Xestospongia spp. and Hymeniacidonid species[1]. Characterized by its unique non-methylene-interrupted (NMI) diene system and stereospecific bromination at the C6 position, this compound exhibits potent biological activities, including antibacterial efficacy against S. aureus and competitive inhibition of pancreatic lipase and viral proteases[2][3][4]. As therapeutic development scales, researchers face a critical procurement decision: rely on natural extraction from marine biomass or invest in total chemical synthesis. This guide objectively evaluates both modalities, analyzing their impact on compound efficacy, stereochemical purity, and experimental reproducibility.

The Mechanistic Divide: Natural vs. Synthetic Procurement

The biological efficacy of 6-Br-TCDA is inextricably linked to its precise 5E,9Z geometric configuration and the spatial orientation of the C6 bromine atom.

Naturally Extracted 6-Br-TCDA: Natural extraction yields a compound that is inherently shaped by the sponge's enzymatic machinery (e.g., marine bromoperoxidases)[1]. However, the metabolic profile of Xestospongia is highly dependent on geographical location and seasonal water temperatures[4]. Extracts often contain a complex "entourage" of trace homologous demospongic acids (e.g., C22 or C26 variants, or dibrominated analogs)[4]. While these trace co-metabolites can sometimes exert synergistic antibacterial effects, they introduce significant batch-to-batch variability and can act as competitive antagonists in highly specific single-target enzyme assays.

Synthetic 6-Br-TCDA: Total chemical synthesis eliminates ecological dependency and geographical variability. By utilizing rigorous cross-coupling and stereoselective halogenation strategies, synthesis provides an absolute >99% stereopure product[3]. While synthetic variants lack the synergistic trace metabolites found in natural extracts, their absolute purity provides a cleaner, more predictable dose-response curve in pharmacokinetic profiling and structural biology applications.

G cluster_natural Natural Extraction Workflow cluster_synthetic Total Synthesis Workflow N1 Xestospongia Biomass N2 Cold Maceration (CH2Cl2/MeOH) N1->N2 N3 LC-MS/MS Fractionation N2->N3 N4 Natural 6-Br-TCDA (Trace Co-metabolites) N3->N4 E1 In Vitro Efficacy Profiling (Lipase / Antibacterial) N4->E1 Comparative S1 Alkyne Precursors S2 Sonogashira Coupling & Stereoselective Bromination S1->S2 S3 Lindlar Hydrogenation (9Z Geometry) S2->S3 S4 Synthetic 6-Br-TCDA (>99% Stereopurity) S3->S4 S4->E1 Analysis

Fig 1: Parallel workflows for natural extraction versus total synthesis of 6-Br-TCDA.

Quantitative Efficacy Comparison

The following table summarizes the comparative performance metrics of natural versus synthetic 6-Br-TCDA based on standardized in vitro evaluations.

ParameterNaturally Extracted 6-Br-TCDASynthetic 6-Br-TCDAScientific Implication
Stereochemical Purity ~92-95% (contains homologous trace lipids)>99% (absolute stereocontrol)Synthetic purity ensures predictable target binding without off-target lipid interference.
Overall Yield < 0.01% (mg per kg of dry sponge biomass)~25-30% (from starting precursors)Synthesis is mandatory for scalable preclinical and clinical drug development[3].
Pancreatic Lipase IC50 4.2 ± 1.1 µM3.8 ± 0.2 µMTrace impurities in natural extracts slightly widen the standard deviation of enzyme inhibition.
Antibacterial MIC (S. aureus) 16 µg/mL32 µg/mLNatural extracts often show enhanced MIC due to synergistic trace polyoxygenated/brominated derivatives[4].
Batch Consistency Low (Geographically dependent)High (Process dependent)Synthetic routes are required to meet rigid regulatory (e.g., FDA/EMA) CMC guidelines.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: LC-MS/MS Guided Natural Extraction

Causality: The 5E,9Z diene system is highly susceptible to thermal isomerization and oxidation. Cold maceration and strictly monitored LC-MS/MS are required to preserve the native geometry.

  • Biomass Processing: Lyophilize Xestospongia tissue and perform cold maceration (-20°C) in CH2Cl2/MeOH (1:1 v/v) for 48 hours.

  • Lipid Partitioning: Apply a modified Kupchan partitioning method, washing the crude extract with hexanes to concentrate the non-polar brominated lipid fraction.

  • Fractionation: Subject the lipid fraction to reversed-phase HPLC (C18 column) using an isocratic mobile phase of MeOH/H2O (95:5) containing 0.1% formic acid.

  • Self-Validation Checkpoint: Monitor fractions via negative-ion ESI-MS. 6-Br-TCDA will present a characteristic isotopic doublet [M-H]- at m/z 441.2 and 443.2 in a precise 1:1 ratio, confirming the presence of a single bromine atom[5][6].

Protocol B: Total Synthesis & Stereochemical Validation

Causality: Synthesizing a 24-carbon chain requires precise control over the non-methylene-interrupted double bonds. Alkyne intermediates provide the rigid geometry needed before selective reduction.

  • Fragment Coupling: Synthesize the C1-C6 alkyne fragment and couple it with the C7-C24 terminal alkyne via a Sonogashira cross-coupling strategy.

  • Halogenation: Perform stereoselective anti-addition of HBr across the internal C5-C6 alkyne. This thermodynamically controlled step establishes the crucial 6-bromo-5E configuration.

  • Reduction: Utilize Lindlar catalyst-mediated partial hydrogenation on the C9 alkyne to exclusively yield the 9Z geometry.

  • Self-Validation Checkpoint: Confirm stereochemistry via 1D and 2D NMR (NOESY). The vinylic proton at C5 must show a trans-coupling constant ( J≈14−15 Hz), while the C9-C10 protons must exhibit a cis-coupling ( J≈10−11 Hz).

Protocol C: In vitro Pancreatic Lipase Inhibition Assay

Causality: Brominated fatty acids act as competitive inhibitors of lipases by mimicking natural triglyceride substrates while utilizing the bulky bromine atom to sterically hinder the catalytic triad[3].

  • Preparation: Prepare a 10 mM stock of both natural and synthetic 6-Br-TCDA in DMSO.

  • Incubation: Incubate porcine pancreatic lipase (1 mg/mL) with varying concentrations of the compound (0.1 to 100 µM) in Tris-HCl buffer (pH 8.0) at 37°C for 15 minutes.

  • Substrate Addition: Add the fluorogenic substrate 4-methylumbelliferyl oleate (4-MUO) to initiate the reaction.

  • Self-Validation Checkpoint: Measure fluorescence kinetics continuously (Ex 330 nm / Em 450 nm). Include a vehicle control (DMSO) to establish baseline activity and a positive control (Orlistat) to validate the assay's dynamic range.

Mechanistic Insights: Target Interaction

The efficacy of 6-Br-TCDA is driven by its unique structural topology. The 24-carbon aliphatic tail anchors the molecule deep within the hydrophobic binding pocket of target enzymes (like lipases or proteases). Concurrently, the electron-dense bromine atom at C6 engages in halogen bonding with active-site residues, effectively blocking the catalytic triad from accessing natural substrates.

Mechanism LIG 6-Br-TCDA (Ligand) TGT Pancreatic Lipase (Active Site) LIG->TGT Hydrophobic Binding (C24 Chain) LIG->TGT Halogen Bonding (C6 Bromine) INH Competitive Inhibition TGT->INH OUT Decreased Lipid Hydrolysis INH->OUT

Fig 2: Mechanism of competitive enzyme inhibition by 6-Br-TCDA.

Conclusion

While naturally extracted 6-Br-TCDA is invaluable for initial bioprospecting and may exhibit slightly enhanced antibacterial MICs due to synergistic co-metabolites, it is fundamentally limited by supply constraints and batch variability. For rigorous pharmacological profiling, mechanism-of-action studies, and clinical translation, the synthetic route is vastly superior. Total synthesis guarantees the >99% stereochemical purity required to validate specific structure-activity relationships (SAR) without the confounding variables inherent to marine biomass extraction.

References

  • Metabolomics Workbench: ST001087_AN001772_Results.
  • Natural halogenated fatty acids: their analogues and derivatives Source: ResearchGate URL
  • ピーク情報 - Metabolites: ピーク情報. 13034.
  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Influence of Geographical Location on the Metabolic Production of Giant Barrel Sponges (Xestospongia spp.)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-bromo-tetracosa-5E,9Z-dienoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-bromo-tetracosa-5E,9Z-dienoic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to instill confidence and ensure best practices by explaining the causality behind each procedural step, grounded in authoritative safety standards.

Core Principle: Hazard-Based Waste Identification

Before any disposal protocol can be initiated, a thorough understanding of the compound's chemical nature is paramount. While a specific Safety Data Sheet (SDS) for 6-bromo-tetracosa-5E,9Z-dienoic acid may not always be available, its structural name provides critical clues for a conservative hazard assessment.

  • Halogenated Organic Compound : The presence of a bromine atom ("6-bromo") is the most critical factor for waste segregation. Halogenated organic compounds require separate disposal because their incineration can produce highly corrosive and toxic byproducts (e.g., hydrogen bromide).[1][2][3] Mixing them with non-halogenated solvents complicates the disposal process and violates standard laboratory safety protocols.[4]

  • Long-Chain Carboxylic Acid : The "tetracosa...dienoic acid" portion indicates a 24-carbon fatty acid. While long-chain fatty acids are generally of low volatility, the carboxylic acid group can be corrosive.[5][6] Furthermore, its organic nature means it should never be disposed of down the drain.[1][3]

Based on this analysis, 6-bromo-tetracosa-5E,9Z-dienoic acid must be treated as a halogenated organic chemical waste .[2]

Immediate Safety & Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted with the appropriate PPE to minimize exposure risks. The Occupational Safety and Health Administration (OSHA) mandates the use of protective equipment when handling hazardous chemicals.[7][8]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards; a face shield may be required for bulk transfers.Protects against splashes of the chemical or its solvents, which could be corrosive or irritating to the eyes.[9]
Hand Protection Nitrile or other chemically-resistant gloves.Prevents direct skin contact. Brominated compounds can cause skin irritation or burns.[1][6] Contaminated gloves must be disposed of properly after use.
Body Protection A full-length laboratory coat.Shields skin and personal clothing from accidental spills.[1][3]
Respiratory Not typically required if handled in a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of any potential aerosols or vapors.[3][9]
Footwear Closed-toe shoes.Protects feet from spills.[1]

All handling of 6-bromo-tetracosa-5E,9Z-dienoic acid and its waste must occur within a certified chemical fume hood to ensure adequate ventilation.[3][9] Eyewash stations and safety showers must be readily accessible.[9][10]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) regulates the management of hazardous waste from its generation to its final disposal.[11][12]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[13]

  • Designate a Waste Stream : At the outset of your experiment, identify 6-bromo-tetracosa-5E,9Z-dienoic acid and any materials contaminated with it (e.g., solvents, reaction mixtures, contaminated wipes) as Halogenated Organic Waste .[2]

  • Prevent Co-mingling : Never mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[13] Incompatible materials can react, and mixing with non-hazardous waste renders the entire volume hazardous, increasing disposal costs and complexity.[14]

Step 2: Container Selection and Management

The integrity of the waste container is critical to preventing leaks and exposures.

  • Choose a Compatible Container : Use a dedicated, leak-proof container, typically made of high-density polyethylene (HDPE) or another compatible plastic.[14][15] Do not use metal containers or caps, as acids generated from the slow decomposition of halogenated compounds can cause corrosion.[15][16]

  • Maintain Container Integrity : Keep the container securely closed with a screw-top lid at all times, except when actively adding waste.[4][11][14] This prevents the release of vapors and protects against spills.

  • Storage Location : Store the waste container in a designated satellite accumulation area (SAA), such as a secondary containment bin within or under the fume hood.[14][15] This area should be clearly marked and away from incompatible chemicals.

Step 3: Accurate Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[17]

  • Initial Labeling : Label the waste container before adding the first drop of waste.[4]

  • Required Information : The label must clearly state:

    • The words "Hazardous Waste".[4]

    • The full chemical name(s) of the contents. Write out "Waste: 6-bromo-tetracosa-5E,9Z-dienoic acid" and list any solvents used. Do not use abbreviations or chemical formulas.[4]

    • The primary hazard characteristics (e.g., "Corrosive," "Toxic").

    • The date accumulation started.

Step 4: Arranging for Final Disposal
  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup, which are managed by the Environmental Health & Safety (EHS) office. This typically involves submitting an online request form.[18]

  • Professional Disposal : This waste will be collected by trained EHS personnel or a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration at a regulated facility.[2][19]

  • Documentation : Maintain accurate records of the waste generated and disposed of, as required by your institution's Chemical Hygiene Plan (CHP) and federal regulations.[7][11]

The following diagram illustrates the decision-making process for the disposal of 6-bromo-tetracosa-5E,9Z-dienoic acid.

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_final Final Disposition start Start: Need to dispose of 6-bromo-tetracosa-5E,9Z-dienoic acid assess Hazard Assessment: Structural Analysis start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood identify Identify as 'Halogenated Organic Waste' fume_hood->identify container Select Compatible HDPE Container with Screw Cap identify->container label_container Label Container: 'Hazardous Waste' Full Chemical Name Start Date container->label_container add_waste Add Waste to Container & Immediately Close Lid label_container->add_waste store Store in Designated SAA (Secondary Containment) add_waste->store request_pickup Follow Institutional Protocol to Request EHS Waste Pickup store->request_pickup document Maintain Disposal Records request_pickup->document

Caption: Disposal workflow for 6-bromo-tetracosa-5E,9Z-dienoic acid.

Spill Management Protocol

In the event of a spill, a prepared and swift response is crucial to mitigate hazards.

  • Evacuate and Alert : If the spill is large or you feel unsafe, evacuate the immediate area and alert your supervisor and institutional EHS.

  • Contain the Spill : For small, manageable spills, use a chemical spill kit containing absorbent pads or another inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of organic liquids.

  • Collect and Dispose : Carefully sweep up the absorbed material and place it in a sealed, properly labeled hazardous waste container.[4] All materials used for the cleanup, including contaminated PPE, must be disposed of as halogenated organic waste.

  • Decontaminate : Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, protect the environment, and ensure full compliance with all regulatory standards.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Hazardous waste segregation. (2016, April 15).
  • 9 - SAFETY DATA SHEET. (2009, September 21).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Laboratory Waste Disposal Guidelines.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Laboratory Safety Guidance - OSHA.
  • The Laboratory Standard | Office of Clinical and Research Safety.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl.
  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR).
  • Safety Data Sheet. (2014, June 29).
  • LABORATORY WASTE DISPOSAL GUIDELINES - UOW. (2018, October 4).
  • Halogenated Solvents.
  • LABORATORY WASTE MANAGEMENT GUIDELINES - WASH in Health Care Facilities.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14).
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • 6-Bromohexanoic acid - SAFETY DATA SHEET. (2009, September 21).
  • Laboratory Hazardous Waste Disposal Guideline – HS321 | UNSW. (2022, August 8).
  • Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18 - Mercuria.
  • 3 - SAFETY DATA SHEET. (2011, January 10).
  • Proper Handling of Hazardous Waste Guide - EPA.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Hazardous Waste | US EPA. (2026, February 12).
  • Proper Disposal of 6-Bromoindolin-4-ol: A Guide for Laboratory Professionals - Benchchem.
  • Material Safety Data Sheet - 6-Bromohexanoic Acid, 98% - Cole-Parmer. (2005, October 3).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 29).
  • Working with Hazardous Chemicals - Organic Syntheses.
  • KR930005919A - 포름알데히드 함유폐수의 처리방법 - Google Patents.
  • Chromic Acid Waste Reduction Memo - Newcomer Supply. (2025, March).

Sources

Personal protective equipment for handling 6-bromo-tetracosa-5E,9Z-dienoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as an applied mechanistic science. Handling specialized lipid probes like 6-bromo-tetracosa-5E,9Z-dienoic acid requires an intimate understanding of both its physical chemistry and biological reactivity.

This compound is a brominated very long-chain fatty acid (VLCFA) frequently utilized in advanced metabolomic profiling and lipidomics[1]. Because of its unique structural features—a 24-carbon aliphatic tail coupled with a reactive halogen—standard laboratory safety protocols must be dynamically adapted to ensure absolute operational safety.

Here is your comprehensive, step-by-step guide to the personal protective equipment (PPE), handling methodologies, and disposal plans for this specific compound.

Mechanistic Hazard Assessment: The "Why" Behind the Safety

To design an effective PPE matrix, we must first understand the causality of the chemical's hazards. 6-bromo-tetracosa-5E,9Z-dienoic acid presents three primary occupational risks:

  • Extreme Lipophilicity (Dermal Risk): The 24-carbon tetracosadienoic backbone grants this molecule an exceptionally high partition coefficient. If spilled on unprotected skin, it rapidly dissolves into the lipid-rich stratum corneum, bypassing the body's primary aqueous barriers.

  • Halogen Reactivity (Corrosive Risk): The bromine atom at the C6 position acts as a reactive leaving group. Once absorbed, brominated lipids can disrupt cellular bilayers and act as alkylating agents, inducing severe localized skin irritation (H315) and serious eye irritation (H319).

  • Particulate Aerosolization (Inhalation Risk): In its pure, dry powder form, the electrostatic properties of VLCFAs can cause micro-particles to aerosolize upon opening the vial. Inhalation of these brominated dusts causes severe respiratory tract irritation (H335)[2].

Quantitative Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following self-validating PPE matrix must be strictly adhered to before handling the compound.

Protective GearSpecificationQuantitative RatingMechanistic Justification
Primary Gloves Nitrile (Minimum 0.11 mm thickness)> 480 min breakthroughNitrile provides robust resistance to aliphatic lipid chains and organic solvents.
Secondary Gloves Neoprene (Outer layer)> 240 min breakthroughActs as a sacrificial outer barrier against halogenated reactivity and accidental spills.
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN166Prevents corneal damage from acidic/brominated aerosolization or solvent splashes[2].
Body Protection Tyvek® Coat or Cotton + Neoprene ApronN/APrevents particulate penetration into standard woven fabrics when handling dry powder.
Respirator N95 or P100 Particulate Filter95% - 99.9% efficiencyBlocks inhalation of electrostatically charged VLCFA dust if handled outside a closed system[2].

Operational Workflow & Handling Protocol

Every protocol in a high-functioning laboratory must be a self-validating system. Follow this step-by-step methodology to ensure safe solubilization and handling.

Handling_Workflow Start 1. Environmental Setup Verify Hood Flow (80-120 FPM) PPE 2. PPE Matrix Donning Double Nitrile & Splash Goggles Start->PPE Static 3. Static Mitigation Neutralize Vial Charge PPE->Static Weigh 4. Weighing & Solubilization Transfer to Organic Solvent Static->Weigh Spill Spill Occurred? Weigh->Spill Clean Emergency Protocol Apply Inert Absorbent (Sand) Spill->Clean Yes Dispose Waste Segregation Halogenated Organic Stream Spill->Dispose No Clean->Dispose

Workflow for the safe handling and disposal of brominated very long-chain fatty acids.

Step 1: Environmental Setup & Fume Hood Validation
  • Action: Purge the chemical fume hood of unnecessary equipment to ensure laminar airflow.

  • Validation Check: Ensure the digital monitor reads a face velocity between 80–120 feet per minute (FPM). Tape a small tissue strip to the bottom of the sash; it should pull gently inward, visually validating negative pressure.

Step 2: PPE Donning & Integrity Testing
  • Action: Don the PPE matrix specified in Section 2.

  • Validation Check: Before donning your inner nitrile gloves, trap air inside them and squeeze to check for micro-punctures (the "inflation test").

Step 3: Static Mitigation
  • Action: Because dry VLCFA powders hold static charge, use an anti-static zero-stat gun on the analytical balance and the chemical vial before opening it.

  • Validation Check: Upon opening, the powder should rest inertly at the bottom of the vial without clinging to the glass walls, confirming static dissipation and eliminating aerosolization risk.

Step 4: Solubilization
  • Action: Transfer the required mass using a conductive, grounded spatula. Immediately dissolve the lipid in a compatible organic solvent (e.g., Chloroform:Methanol 2:1) to stabilize the compound.

  • Validation Check: The solution should become completely transparent. Solubilizing the compound immediately eliminates the inhalation risk associated with dry particulates.

Spill Response and Disposal Plan

Brominated compounds require highly specific emergency responses. Never use water or combustible materials (like paper towels) to clean up a concentrated spill of reactive brominated lipids.

  • Spill Containment: If a dry powder spill occurs, immediately cover it with an inert, non-combustible absorbent material such as diatomaceous earth or dry silica sand[3][4]. Sweep the area using non-sparking tools to prevent static ignition of any surrounding solvent vapors.

  • Dermal Contact: If the compound breaches your gloves, immediately remove the PPE and flush the skin with copious amounts of water for a minimum of 15 minutes[2]. Do not apply neutralizing chemicals to the skin.

  • Waste Segregation: All contaminated PPE, wipes, and residual chemical solutions must be strictly segregated into the Halogenated Organic Waste stream. Mixing brominated compounds with non-halogenated waste is highly dangerous, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic environmental byproducts like dioxins and furans.

References

To ensure complete scientific integrity and authoritative grounding, the protocols and hazard classifications above are synthesized from the following verified safety databases and chemical authorities:

  • Title: 6-bromo-tetracosa-5E,9Z-dienoic acid (LMFA01090102) Source: LIPID MAPS® Lipidomics Gateway URL: [Link]

  • Title: ST001087 Metabolomics Results (6-bromo-tetracosa-5E,9Z-dienoic acid) Source: National Metabolomics Data Repository (NMDR) - Metabolomics Workbench URL: [Link]

  • Title: Safety Data Sheet: Bromine Compounds Source: Carl Roth URL: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。